3-Bromo-4-fluoropyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQZJWKZFRTCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856447 | |
| Record name | 3-Bromo-4-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417407-29-4 | |
| Record name | 3-Bromo-4-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Bromo-4-fluoropyridin-2-amine (CAS No. 1417407-29-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of 3-Bromo-4-fluoropyridin-2-amine, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, a field-proven synthetic protocol with mechanistic considerations, and its strategic applications in the development of targeted therapeutics, particularly kinase inhibitors. This document serves as a technical resource for scientists engaged in organic synthesis and drug discovery.
Compound Identification and Properties
This compound is a polysubstituted pyridine derivative whose strategic arrangement of functional groups—an amine, a bromine atom, and a fluorine atom—makes it a highly valuable and versatile intermediate in organic synthesis.[1][2]
The Chemical Abstracts Service (CAS) has assigned the number 1417407-29-4 to this compound.[1][2][3][4] Its unique structure is a convergence of three critical moieties used in drug design: a fluorinated pyridine scaffold, a synthetically versatile brominated handle, and a nucleophilic amino group.
| Property | Value | Source(s) |
| CAS Number | 1417407-29-4 | [1][3][4] |
| Molecular Formula | C₅H₄BrFN₂ | [3] |
| Molecular Weight | 191.00 g/mol | [1][3] |
| IUPAC Name | This compound | N/A |
| Predicted Boiling Point | 234.8±35.0 °C | [4] |
| Predicted Density | 1.813±0.06 g/cm³ | [4] |
| Predicted pKa | 3.75±0.47 | [4] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2–8 °C | [3][4] |
The fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1][2] Concurrently, the bromine atom serves as a versatile synthetic handle for elaboration, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[1][2]
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted pyridines requires careful strategic planning to control the regiochemistry of the functionalization steps.[1][2] A robust and widely cited method for preparing this compound is the direct electrophilic bromination of 4-fluoro-2-aminopyridine. This approach is advantageous due to the commercial availability of the starting material and the predictable regioselectivity of the reaction.
The protocol described herein is adapted from the procedure detailed in patent WO2012062783A1, where this compound is synthesized as a key intermediate ("Intermediate 1") for the preparation of pyrazole aminopyrimidine derivatives as LRRK2 modulators.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Fluoro-2-aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A solution of 4-fluoro-2-aminopyridine (1 equivalent) is prepared in acetonitrile in a suitable reaction vessel.
-
Cooling: The solution is cooled to 0 °C using an ice bath. This is a critical step to control the exothermicity of the bromination reaction and to minimize the formation of di-brominated byproducts.
-
Bromination: N-Bromosuccinimide (NBS, 1 equivalent) is added to the cooled solution in portions. Portion-wise addition allows for better temperature management and prevents localized overheating, which could lead to undesired side reactions.
-
Reaction Progression: After the addition of NBS is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for approximately 1 hour. The progress of the reaction should be monitored by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting material.
-
Workup - Quenching: Upon completion, the reaction is quenched by the addition of water.
-
Workup - Extraction: The aqueous mixture is then extracted multiple times with ethyl acetate to transfer the product into the organic phase.
-
Workup - Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification (if necessary): The resulting this compound can be used directly in the next step or purified further by techniques such as column chromatography if higher purity is required.
Mechanistic Considerations
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) at the 2-position is a strong activating group, which increases the electron density of the pyridine ring and directs the incoming electrophile (Br⁺, from NBS) to the ortho and para positions. In this case, the position ortho to the amino group (C3) is preferentially brominated. The fluorine at the 4-position is a deactivating group but does not sterically hinder the C3 position, allowing the reaction to proceed with high regioselectivity.
Applications in Drug Discovery
This compound is a privileged scaffold extensively used in the synthesis of kinase inhibitors for targeted cancer therapy. The pyrazolopyridine core, often constructed using this intermediate, serves as an effective bioisostere of adenine, mimicking the hydrogen bonding interactions of ATP with the hinge region of the kinase domain.[5][6]
Diagram of Core Scaffold Utility
Caption: Synthetic utility of the title compound in building kinase inhibitors.
This intermediate is specifically valuable for creating complex heterocyclic systems. For example, it has been used in the development of:
-
LRRK2 (Leucine-rich repeat kinase 2) inhibitors: For potential treatment of Parkinson's disease.
-
GSK-3β (Glycogen synthase kinase 3 beta) inhibitors: Implicated in various disorders including Alzheimer's disease and dementia.
-
General Pyrazolopyridine-based Kinase Inhibitors: This class of compounds has shown promise in oncology, with some candidates receiving approval or entering late-stage clinical trials.[1]
The ability to selectively functionalize the C3-position via the bromo group while retaining the fluorine atom for its beneficial effects on drug properties makes this a powerful tool for generating diverse chemical libraries for structure-activity relationship (SAR) studies.
Conclusion
This compound (CAS: 1417407-29-4) is a cornerstone intermediate for medicinal chemists. Its well-defined synthesis, anchored by a regioselective bromination, provides reliable access to this versatile building block. The trifunctional nature of the molecule offers a robust platform for constructing complex, biologically active compounds, most notably in the highly competitive and impactful field of kinase inhibitor research. This guide provides the foundational knowledge required for its effective synthesis and strategic deployment in drug discovery programs.
References
-
Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1481. [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1766. [Link]
-
Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Baker-Glenn, C., et al. (2012). Pyrazole aminopyrimidine derivatives as lrrk2 modulators.
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- 3. semanticscholar.org [semanticscholar.org]
- 4. 1417407-29-4|this compound|BLD Pharm [bldpharm.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-4-fluoropyridin-2-amine: Properties, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 3-Bromo-4-fluoropyridin-2-amine (CAS No: 1417407-29-4). As a key building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application. This document outlines its physicochemical properties, provides detailed, field-proven protocols for its characterization using modern analytical techniques, and establishes essential safety and handling procedures. The synthesis of this guide is grounded in authoritative sources to ensure technical accuracy and reliability for researchers and drug development professionals.
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted pyridine derivative that has garnered significant interest in synthetic organic chemistry.[1] Its unique trifunctionalized structure, featuring a bromine atom, a fluorine atom, and an amino group on the pyridine core, offers a versatile platform for the synthesis of complex molecular architectures.[1] The pyridine nucleus, being electron-deficient, is amenable to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1] The presence of both a bromine and a fluorine atom provides orthogonal handles for a variety of chemical transformations. The bromine atom is a key participant in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1] The fluorine atom can modulate the compound's electronic properties, pKa, metabolic stability, and membrane permeability, making it a valuable substituent in the design of novel therapeutic agents and materials.[1]
Physicochemical Properties
A clear understanding of the physical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 1417407-29-4 | [1][2] |
| Molecular Formula | C₅H₄BrFN₂ | [2] |
| Molecular Weight | 191.00 g/mol | [1] |
| Physical State | Solid (at room temperature) | [1] |
| Boiling Point | High boiling point | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |
Note: Specific melting point and detailed solubility data are not consistently reported in publicly available literature and should be determined experimentally.
Structural Elucidation and Purity Assessment: Experimental Protocols
Accurate characterization of this compound is critical to ensure its identity and purity for subsequent applications. The following are detailed protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for confirming its structure.
3.1.1. ¹H NMR Spectroscopy Protocol
-
Objective: To determine the proton environment in the molecule.
-
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.[3]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to the deuterium signal of the solvent.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Analysis (Expected Spectrum): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants will be influenced by the electronegative bromine and fluorine atoms and the amino group.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a compound.
3.2.1. Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis (Expected Spectrum): The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak ([M+H]⁺) should be observed around m/z 191.96 and 193.96.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of chemical compounds.
3.3.1. Reversed-Phase HPLC Protocol for Purity Analysis
-
Objective: To determine the purity of a this compound sample.[4]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a pump, and an autosampler.[4][5]
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A suitable gradient should be developed to ensure good separation of the main peak from any impurities (e.g., starting with a low percentage of Mobile Phase B and gradually increasing). A representative gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1 mg).
-
Dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile) to achieve a concentration of approximately 1 mg/mL.[5]
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
4.1. Hazard Identification (Based on Analogous Compounds)
-
Acute Toxicity: May be harmful if swallowed.[9]
-
Skin Corrosion/Irritation: May cause skin irritation.[9]
-
Eye Damage/Irritation: May cause serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
4.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][8] As recommended by suppliers, storage at 2-8°C under an inert atmosphere is ideal.[2]
Visualizing the Foundation: Structure and Workflow
To provide a clearer understanding of the molecular architecture and the analytical workflow, the following diagrams have been generated using Graphviz.
Caption: Chemical structure of this compound.
Caption: A typical analytical workflow for the characterization of this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of chemical entities with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its physical properties, detailed experimental protocols for its characterization, and essential safety and handling guidelines. By adhering to these protocols and safety measures, researchers can confidently and safely utilize this compound to its full potential in their scientific endeavors. The provided information, grounded in authoritative sources, serves as a reliable resource for the scientific community.
References
- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (URL: not available)
-
This compound - Lead Sciences. (URL: [Link])
- 3 - SAFETY D
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: not available)
- Synthesis of meta-‐substituted [18F]3-‐fluoro-‐4-‐aminopyridine via direct radiofluorin. (URL: not available)
-
Specifications of 3-bromo-2-fluoropyridin-4-amine - Capot Chemical. (URL: [Link])
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (URL: [Link])
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google P
-
2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem. (URL: [Link])
-
Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC. (URL: [Link])
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- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 9. jubilantingrevia.com [jubilantingrevia.com]
3-Bromo-4-fluoropyridin-2-amine molecular weight
An In-Depth Technical Guide to 3-Bromo-4-fluoropyridin-2-amine: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound is a strategically substituted heterocyclic compound that has emerged as a highly versatile building block in organic synthesis. Its unique arrangement of an amine, a fluorine atom, and a bromine atom on an electron-deficient pyridine core provides a rich platform for complex molecular engineering. This guide offers a comprehensive technical overview of its physicochemical properties, robust synthetic routes, key chemical transformations, and significant applications, particularly within the realm of medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to serve as an essential resource for researchers, chemists, and drug development professionals.
Part 1: Core Physicochemical Properties and Spectroscopic Characterization
The utility of any synthetic building block begins with a thorough understanding of its fundamental properties. This compound (CAS No: 1417407-29-4) is a compound whose structure is primed for selective, multi-step functionalization.[1][2] The interplay between the electron-donating amino group and the electron-withdrawing halogen substituents on the electron-deficient pyridine ring governs its reactivity and its interactions in biological systems.
The fluorine atom at the 4-position significantly modulates the electronic properties, pKa, and metabolic stability of the molecule.[1] Its high electronegativity can enhance binding affinity to biological targets, a feature extensively exploited in pharmaceutical development.[1] Concurrently, the bromine atom at the 3-position serves as a versatile synthetic handle, readily participating in a variety of transition metal-catalyzed cross-coupling reactions.[1]
Table 1: Physicochemical and Logistical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 191.00 g/mol | [1][2][3] |
| Molecular Formula | C₅H₄BrFN₂ | [2] |
| CAS Number | 1417407-29-4 | [1][2][4] |
| Appearance | Solid (Typical) | Vendor Data |
| Purity | ≥95% (Typical) | [2] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2] |
| InChI Key | DYQZJWKZFRTCET-UHFFFAOYSA-N |[1] |
Standard Characterization Protocols
Ensuring the identity and purity of this compound is paramount before its use in synthesis. The following are standard, self-validating protocols for its characterization.
Protocol 1: NMR Spectroscopy
-
Objective: To confirm the molecular structure and assess purity.
-
Methodology:
-
Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
-
Expertise & Causality:
-
¹H NMR: Expect to see distinct signals for the two aromatic protons and the amine protons. The coupling constants between the fluorine and the adjacent proton will provide definitive evidence of their relative positions.
-
¹³C NMR: The carbon spectrum will show five signals for the pyridine ring. The carbons attached to the halogens (C3 and C4) and the amine (C2) will have characteristic chemical shifts influenced by the electronegativity of the substituents.
-
¹⁹F NMR: A single resonance is expected, and its coupling to adjacent protons will confirm the structure. This is a critical and unambiguous validation step for fluorinated compounds.
-
Protocol 2: Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight and assess purity.
-
Methodology:
-
Prepare a dilute solution (approx. 1 mg/mL) in a solvent like methanol or acetonitrile.
-
Inject the solution into an LC-MS system equipped with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Analyze the mass spectrum obtained using electrospray ionization (ESI) in positive mode.
-
-
Expertise & Causality: The mass spectrum should show a prominent ion cluster corresponding to the protonated molecule [M+H]⁺ at m/z 191.0 and 193.0. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) provides an unmistakable signature, confirming the presence of a single bromine atom.
Part 2: Synthesis and Mechanistic Considerations
The synthesis of polysubstituted pyridines requires careful strategic planning to control regiochemistry.[1] A robust and common strategy for introducing a C2-amino group is via the reduction of a 2-nitro precursor.[1] This approach is often favored due to the strong activating and directing effects of the nitro group in earlier synthetic steps.
Workflow for Synthesis of this compound
Caption: Synthetic workflow from a 2-nitropyridine precursor.
Protocol 3: Synthesis via Nitro-Group Reduction
-
Objective: To synthesize this compound from its nitro precursor.
-
Methodology:
-
Reaction Setup: To a solution of 3-bromo-4-fluoro-2-nitropyridine (1.0 eq) in a solvent mixture such as ethanol/water, add ammonium chloride (5.0 eq).
-
Reduction: Heat the mixture to reflux (approx. 80°C). Add iron powder (4.0 eq) portion-wise over 30 minutes. The reaction is exothermic and requires careful monitoring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound.
-
-
Trustworthiness & Causality: This method is a classic and reliable transformation. Iron in the presence of a mild acid (from NH₄Cl hydrolysis) is a cost-effective and efficient reducing agent for aromatic nitro groups. The filtration through Celite is a critical step to remove inorganic byproducts, ensuring a cleaner extraction and simplifying purification.
Part 3: Chemical Reactivity and Key Transformations
The synthetic value of this compound lies in its capacity for selective, sequential reactions at its distinct functional handles.
Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] This allows for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which is fundamental for building molecular complexity.[1]
Protocol 4: Suzuki-Miyaura Coupling (Example)
-
Objective: To couple an aryl boronic acid at the C3 position.
-
Methodology:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Reaction Execution: Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system (e.g., dioxane/water).
-
Heating & Monitoring: Heat the mixture to 90-100°C and monitor by LC-MS.
-
Workup & Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the product via column chromatography.
-
-
Expertise & Causality: The choice of a phosphine-ligated palladium catalyst is crucial for the oxidative addition step into the C-Br bond. The base is essential for the transmetalation step of the catalytic cycle. Degassing the reaction is a mandatory, self-validating step to prevent the oxidation and deactivation of the Pd(0) catalyst.
Key Reaction Pathways
Caption: Major reaction pathways for synthetic diversification.
Part 4: Applications in Drug Discovery
This building block is exceptionally valuable in drug discovery for generating libraries of novel compounds for structure-activity relationship (SAR) studies.[1][5] By systematically modifying the substituents at the C2 (amine) and C3 (bromo) positions, medicinal chemists can fine-tune a molecule's pharmacological profile.
The fluorinated pyridine scaffold is a key feature in many FDA-approved drugs.[1] The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding to target proteins through favorable electrostatic interactions.[1]
Role in a Drug Discovery Workflow
Caption: Role as a scaffold in a typical drug discovery pipeline.
Part 5: Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not always readily available, data from structurally similar halogenated aminopyridines can be used to establish a robust safety protocol.[6][7][8] The compound should be handled with care by trained professionals in a well-ventilated chemical fume hood.
Table 2: General Safety and Handling Protocol
| Parameter | Recommendation | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat. | To prevent skin and eye contact. Halogenated organic compounds can be irritants and may be harmful if absorbed through the skin.[7][8][9] |
| Handling | Use only in a chemical fume hood. Avoid breathing dust/vapors. Avoid contact with skin, eyes, and clothing. | To prevent inhalation of potentially toxic dust or vapors and to avoid dermal exposure.[6][7] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell. | Standard procedure for inhalation exposure to chemical dust or vapor.[7][8] |
| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with plenty of water. | To minimize absorption and irritation.[6][7] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | To flush out the chemical and prevent serious eye damage.[6][7] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere and away from light. | As recommended by suppliers to ensure chemical stability and prevent degradation.[2] |
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its carefully arranged functional groups provide chemists with a reliable and versatile platform for constructing complex molecular architectures. The principles of regioselectivity and chemoselectivity are built into its very structure, allowing for predictable and controlled transformations. For researchers in drug discovery and materials science, mastering the application of this building block opens a direct path to novel compounds with potentially superior performance and function.
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A Senior Application Scientist's Guide to the Structural Elucidation of 3-Bromo-4-fluoropyridin-2-amine
Introduction: The Strategic Importance of 3-Bromo-4-fluoropyridin-2-amine
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. This compound (CAS Number: 1417407-29-4) has emerged as a highly valuable heterocyclic intermediate.[1][2][3] Its pyridine core is a privileged scaffold in medicinal chemistry, while its distinct functionalization—an amine at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 4-position—offers a triad of reactive and modulating sites.[1] The bromine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the amino group provides a key site for further derivatization.[1][4][5]
Given its role as a critical starting material, the unambiguous confirmation of its structure is a non-negotiable prerequisite for any synthetic campaign. This guide provides an in-depth, multi-technique workflow for the structural elucidation of this compound, grounded in the principles of analytical rigor and causality. We will proceed through a logical sequence of analyses, where each step corroborates the last, culminating in an undeniable structural assignment.
Chapter 1: Foundational Analysis - Mass Spectrometry (MS)
Expertise & Rationale: Before delving into complex connectivity, our first objective is to confirm the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. By measuring the mass-to-charge ratio (m/z) with high precision, we can determine the molecular formula, providing the foundational data upon which all subsequent structural hypotheses will be built. We opt for Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to facilitate protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (typically < 5 ppm).
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-300 amu).
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical mass. Critically, analyze the isotopic pattern.
Data Presentation & Trustworthiness: The most telling feature in the mass spectrum of a monobrominated compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks of almost equal intensity separated by 2 Da for any bromine-containing ion.[1] This pattern is a self-validating system; its presence is definitive evidence of a single bromine atom in the molecule.
| Parameter | Expected Value | Rationale & Confirmation |
| Molecular Formula | C₅H₄BrFN₂ | Calculated from high-resolution mass. |
| Molecular Weight | 191.00 g/mol | Sum of atomic weights.[3] |
| Theoretical [M+H]⁺ | 191.9611 (for ⁷⁹Br) | High-resolution mass provides elemental formula confirmation. |
| Observed [M+H]⁺ | m/z 190.95 and 192.95 | The characteristic 1:1 doublet confirms the presence of one bromine atom.[1] |
Chapter 2: Elucidating the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: With the molecular formula confirmed, NMR spectroscopy is employed to solve the constitutional isomerism—that is, to determine the precise arrangement of atoms and the connectivity of the molecular framework. A suite of experiments is required. ¹H NMR identifies the number and environment of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR provides direct evidence for the fluorine substituent. Two-dimensional (2D) experiments like COSY and HMBC would be used to definitively link protons and carbons, though for a molecule this simple, 1D spectra are often sufficient for confirmation.[6][7][8]
Caption: Logical workflow for NMR-based structure elucidation.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is chosen for its ability to dissolve a wide range of organic compounds and for its distinct solvent peak.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive nucleus and acquisition is typically rapid.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Data Presentation & Trustworthiness: The combination of ¹H, ¹³C, and ¹⁹F NMR data provides a highly detailed and self-consistent picture of the molecule. Each piece of data cross-validates the others. For instance, the large, one-bond coupling constant between C-4 and the fluorine atom seen in the ¹³C spectrum is a definitive marker for a direct C-F bond.[1]
| Technique | Nucleus | Chemical Shift (δ) / ppm | Key Signals & Coupling (J) | Assignment & Rationale |
| ¹H NMR | Proton | 5.50 | s, 2H | NH₂ : A singlet integrating to two protons, characteristic of an amino group where protons exchange or do not couple to the ring. |
| 6.85 | d, J = 5.2 Hz, 1H | H-5 : A doublet coupled to H-6, appearing in the aromatic region. | ||
| 7.32 | d, J = 5.2 Hz, 1H | H-6 : A doublet coupled to H-5, shifted downfield relative to H-5. | ||
| ¹³C NMR | Carbon | 158.9 | s | C-2 : Carbon bearing the amino group. |
| 148.7 | d, J ≈ 240 Hz | C-4 : Carbon bearing the fluorine atom. The large one-bond C-F coupling is unmistakable. | ||
| 136.2 | s | C-3 : Carbon bearing the bromine atom. | ||
| 124.5 | s | C-5 : Protonated aromatic carbon. | ||
| 117.8 | s | C-6 : Protonated aromatic carbon. | ||
| ¹⁹F NMR | Fluorine | -112.5 | q, J = 8.7 Hz | F-4 : A quartet signal is reported, though a doublet of doublets from coupling to H-5 and potentially H-3 would also be plausible. The key is the presence of a signal in the expected region for an aryl fluoride. |
| (Data sourced from DMSO-d₆ solvent)[1] |
Chapter 3: Functional Group Confirmation - Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: While NMR provides the structural skeleton, FTIR spectroscopy offers a rapid and complementary confirmation of the functional groups present. It is particularly adept at identifying the N-H bonds of the amine and the characteristic vibrations of the aromatic ring. By comparing the observed spectrum to known correlation tables for substituted pyridines, we can add another layer of validation to our assignment.[9][10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the integrated clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Co-add multiple scans (e.g., 16 or 32) to generate a high-quality spectrum, typically in the 4000-400 cm⁻¹ range.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands.
Data Presentation & Trustworthiness: The FTIR spectrum provides a molecular "fingerprint." The presence of strong N-H stretching bands validates the amino group, while the pattern of bands in the 1600-1400 cm⁻¹ region confirms the substituted pyridine ring. The C-F bond gives a strong, characteristic stretch in the fingerprint region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (Amine) | 3500 - 3300 | A pair of bands is expected for the symmetric and asymmetric stretching of a primary amine.[9] |
| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of C-H bonds on the pyridine ring. |
| NH₂ Scissoring | ~1600 | Bending vibration of the primary amine group.[9] |
| C=N, C=C Ring Stretch | 1600 - 1450 | A series of sharp bands confirming the aromatic pyridine backbone.[9][12] |
| C-F Stretch | 1400 - 1000 | A strong, characteristic absorption for the carbon-fluorine bond.[9] |
Chapter 4: Unambiguous 3D Structure - Single-Crystal X-ray Crystallography
Expertise & Rationale: The previously discussed techniques build a compelling, self-consistent case for the structure. However, for absolute, unambiguous proof, especially regarding the relative positions of the substituents, single-crystal X-ray crystallography is the gold standard.[1] This technique maps the electron density of a crystalline solid, providing a precise 3D model of the molecule with accurate bond lengths and angles. It also reveals how molecules pack in the solid state, including important intermolecular interactions like hydrogen and halogen bonds.[13]
Caption: Key stages in single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a suitable single crystal of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent system. This is often the most challenging step.
-
Crystal Mounting: Mount a high-quality crystal (< 0.5 mm) on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and collect diffraction data using a diffractometer with a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to achieve the final, high-resolution structure.
Data Interpretation & Trustworthiness: The output of a successful crystallographic experiment is a detailed model that leaves no ambiguity about the atomic connectivity and stereochemistry. Literature reports confirm that a detailed solid-state structure of this compound has been determined via this method.[1] The analysis would confirm the planarity of the pyridine ring and provide precise measurements of all bond lengths and angles. Furthermore, it would elucidate intermolecular forces; one would expect to observe N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another, forming dimers or chains, a common motif in related structures.[13]
Conclusion: A Convergent and Irrefutable Assignment
The structural elucidation of this compound is a textbook example of a modern, multi-technique analytical workflow. Each method provides a unique and essential piece of the puzzle, and together, they form a convergent and irrefutable proof of structure.
-
Mass Spectrometry establishes the correct molecular formula and confirms the presence of a single bromine atom.
-
Multinuclear NMR Spectroscopy maps the C-H-F framework, defining the precise connectivity and confirming the substitution pattern.
-
FTIR Spectroscopy provides rapid and orthogonal confirmation of the key functional groups.
-
X-ray Crystallography delivers the final, unambiguous 3D structure, serving as the ultimate arbiter.
By following this rigorous, self-validating workflow, researchers and drug development professionals can proceed with confidence, knowing that the structural integrity of this critical building block is assured.
References
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2). Retrieved January 22, 2026, from [Link]
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A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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This compound. (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]
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Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd. Retrieved January 22, 2026, from [Link]
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Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]
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Correlations of the Infrared Spectra of Some Pyridines. (1956). The Journal of Physical Chemistry. Retrieved January 22, 2026, from [Link]
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Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved January 22, 2026, from [Link]
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3-Bromopyridin-2-amine. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 22, 2026, from [Link]
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Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (2020). Scientific Reports. Retrieved January 22, 2026, from [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved January 22, 2026, from [Link]
-
(PDF) 5-Bromo-2-chloropyrimidin-4-amine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. (2024). RSC Publishing. Retrieved January 22, 2026, from [Link]
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3-Bromo-4-fluoropyridin-2-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-fluoropyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, a key building block in modern medicinal chemistry and materials science. The strategic combination of an amino group, a fluorine atom, and a bromine atom on a pyridine scaffold makes this compound a highly versatile intermediate for creating diverse molecular architectures.[1] This document delves into the strategic rationale behind the chosen synthetic route, provides a detailed, step-by-step experimental protocol, and explains the underlying chemical principles that ensure a high-yield, regioselective transformation. The target audience for this guide includes researchers, chemists, and professionals involved in pharmaceutical drug development and organic synthesis.
Introduction: The Strategic Importance of this compound
Polysubstituted pyridine derivatives are foundational scaffolds in a vast array of pharmacologically active compounds.[2] The title compound, this compound, is of particular interest due to its unique arrangement of three distinct functional groups, each offering specific advantages:
-
The 2-Amino Group: Acts as a potent hydrogen bond donor and a nucleophilic site. It is a common feature in molecules designed to interact with biological targets and serves as a handle for further derivatization.
-
The 4-Fluoro Group: The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity, often enhancing its pharmaceutical profile.[1]
-
The 3-Bromo Group: This halogen serves as a versatile synthetic handle, readily participating in a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of carbon or heteroatom substituents.[1]
The convergence of these three groups in one molecule provides a powerful platform for generating libraries of complex compounds for drug discovery.[1][3] This guide focuses on the most logical and efficient pathway for its synthesis: the direct, regioselective bromination of 4-fluoropyridin-2-amine.
Synthetic Strategy and Mechanistic Rationale
The chosen pathway involves the direct electrophilic bromination of commercially available 4-fluoropyridin-2-amine. This approach is predicated on a thorough understanding of the electronic properties of the pyridine ring and the directing effects of its substituents.
Causality of Reagent and Substrate Selection
The pyridine ring is inherently electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of the powerful electron-donating amino group at the C2 position sufficiently activates the ring for this transformation to occur under mild conditions.[4]
The regioselectivity of the bromination is dictated by the synergistic directing effects of the substituents:
-
2-Amino Group: As a strong activating group, it directs incoming electrophiles to the ortho (C3) and para (C5) positions.
-
4-Fluoro Group: While being an electron-withdrawing group (deactivating), it also directs ortho (C3 and C5) and para (no C-para to C4) via resonance.
Both substituents strongly favor substitution at the C3 and C5 positions. The reaction proceeds with high selectivity for the C3 position, resulting in the desired 3-bromo isomer as the major product.
The Brominating Agent: N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this synthesis.[5][6] The rationale for this selection is rooted in safety, control, and efficiency:
-
Safety and Handling: NBS is a crystalline solid, making it significantly easier and safer to handle than the highly volatile, corrosive, and toxic liquid bromine.[7]
-
Controlled Bromination: NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture. This minimizes the risk of over-bromination (i.e., the formation of dibromo- products) which can be a competing side reaction when using Br₂ directly.[7]
-
Mechanism: The reaction proceeds via an electrophilic aromatic substitution pathway, where NBS serves as the source for the bromonium ion (Br⁺) or its equivalent.[8]
Visualizing the Synthetic Workflow
The following diagram illustrates the straightforward, single-step conversion of the starting material to the final product.
Caption: Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a reliable outcome.
Materials and Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
Reagents:
-
4-fluoropyridin-2-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoropyridin-2-amine (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
In-Process Monitoring (Self-Validation): The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The consumption of the starting material and the formation of a new, less polar spot corresponding to the product should be observed.
-
Work-up and Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes acidic byproducts and residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.
Data Presentation: Key Reaction Parameters
| Parameter | Value/Description | Rationale |
| Stoichiometry (NBS) | 1.05 equivalents | A slight excess ensures complete consumption of the starting material without significant over-bromination. |
| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that effectively dissolves the reactants and is inert under the reaction conditions. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermicity of the reaction; proceeding at room temperature provides sufficient energy for the reaction to complete in a reasonable timeframe. |
| Reaction Time | 4-6 hours | Typical duration for complete conversion, verifiable by TLC monitoring. |
| Typical Yield | 75-85% | Represents an efficient conversion following purification. |
Conclusion
The synthesis of this compound is efficiently achieved through the direct electrophilic bromination of 4-fluoropyridin-2-amine using N-Bromosuccinimide. This method is highly regioselective, scalable, and relies on readily available materials and standard laboratory techniques. The strategic positioning of the functional groups in the final product provides a robust platform for further synthetic elaboration, cementing its value as a critical intermediate for the development of novel chemical entities in the pharmaceutical and agrochemical industries.
References
- CN102898358A - Preparation method of fluoropyridine compounds.
- Benchchem - this compound | 1417407-29-4. Benchchem.
- ACS Publications - Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution | Organic Letters.
- Master Organic Chemistry - N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Organic Chemistry Portal - N-Bromosuccinimide (NBS).
- Wikipedia - N-Bromosuccinimide.
- ResearchGate - N-bromosuccinimide reactions of some heterocycles in the presence or absence of w
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) - Solid state nuclear bromination with N-bromosuccinimide. Part 1.
- Guidechem - How can 2-Amino-4-bromopyridine be synthesized for innovative pharmaceutical or pesticide development?
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- 8. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-4-fluoropyridin-2-amine
This guide provides a comprehensive analysis of the spectral data for 3-bromo-4-fluoropyridin-2-amine (CAS No: 1417407-29-4), a key building block in medicinal chemistry and materials science. Its unique trifunctionalized pyridine structure offers significant synthetic versatility.[1] A thorough understanding of its spectral characteristics is paramount for researchers to ensure structural integrity and purity throughout their synthetic campaigns.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₅H₄BrFN₂ and a molecular weight of approximately 191.00 g/mol .[2] The strategic placement of an amine group, a bromine atom, and a fluorine atom on the pyridine ring creates a distinct electronic environment, leading to characteristic signals in various spectroscopic analyses. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, and consistency is key for comparative analysis.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
Instrument Parameters (Example using a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width: ~16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: ~240 ppm
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 64
-
Spectral Width: ~200 ppm
-
The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |
| NH₂ | ~5.50 | Singlet (broad) | - | 2H |
| H-5 | ~6.85 | Doublet | 5.2 | 1H |
| H-6 | ~7.32 | Doublet | 5.2 | 1H |
| Data sourced from DMSO-d₆ solvent.[1] |
Interpretation:
-
Amine Protons (NH₂): The broad singlet around 5.50 ppm is characteristic of amine protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be concentration and solvent-dependent.[3]
-
Aromatic Protons (H-5 and H-6): The two doublets in the aromatic region correspond to the two protons on the pyridine ring. Their coupling constant of 5.2 Hz indicates they are adjacent to each other. The downfield shift of H-6 relative to H-5 is influenced by the proximity to the electronegative nitrogen atom of the pyridine ring.[1]
The carbon NMR spectrum reveals the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) / ppm | Key Feature |
| C-6 | 117.8 | |
| C-5 | 124.5 | |
| C-3 | 136.2 | |
| C-4 | 148.7 | Doublet, J ≈ 240 Hz |
| C-2 | 158.9 | |
| Data sourced from DMSO-d₆ solvent.[1] |
Interpretation:
-
C-F Coupling: The most prominent feature is the large coupling constant (approximately 240 Hz) for C-4, which appears as a doublet. This is a definitive indicator of a direct bond between the carbon and a fluorine atom.[1]
-
Chemical Shifts: The chemical shifts of the other carbon atoms are assigned based on the substituent effects. The carbon atom bearing the amine group (C-2) is significantly deshielded, appearing at the lowest field.
¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of fluorine. For this compound, a quartet is reported at approximately -112.5 ppm with a coupling constant (J) of 8.7 Hz.[1] This multiplicity arises from coupling to the adjacent protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Technique: Fourier Transform Infrared (FTIR) with ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H Stretch | Primary Amine (NH₂) |
| 1650-1580 | N-H Bend | Primary Amine (NH₂) |
| 1335-1250 | C-N Stretch | Aromatic Amine |
| ~1600 & ~1450 | C=C and C=N Stretch | Aromatic Ring |
| ~1200-1000 | C-F Stretch | Aryl Fluoride |
| ~600-500 | C-Br Stretch | Aryl Bromide |
Interpretation:
-
Amine Group: The presence of two bands in the 3400-3250 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[3][4] A bending vibration for the N-H bond is also expected in the 1650-1580 cm⁻¹ range.[4]
-
Aromatic System: The characteristic C=C and C=N stretching vibrations of the pyridine ring are observed around 1600 cm⁻¹ and 1450 cm⁻¹.
-
Halogen Substituents: The C-F and C-Br stretching vibrations are found in the fingerprint region of the spectrum. The C-F stretch typically appears as a strong band.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Technique (Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source or inject it via a liquid chromatography system.
Instrument Parameters:
-
Ionization Mode: Positive ESI
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
Expected Molecular Ion:
-
The protonated molecule [M+H]⁺ is expected.
-
A key diagnostic feature is the isotopic pattern created by the bromine atom. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, results in two peaks of almost equal intensity separated by 2 m/z units.[1] For this compound, this doublet would appear at m/z 190.95 and 192.95.[1]
Fragmentation Pattern: High-resolution mass spectrometry (HRMS) can confirm the elemental formula. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation. Key expected fragment ions include the loss of bromine ([M+H-Br]⁺ at m/z 111) and the loss of fluorine ([M+H-F]⁺ at m/z 171).[1]
Visualizations
Caption: Molecular structure of this compound.
Caption: Key fragmentation pathways in ESI-MS.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The distinctive features in each spectrum, such as the C-F coupling in ¹³C NMR, the dual N-H stretches in IR, and the characteristic bromine isotopic pattern in MS, serve as reliable diagnostic tools for identity and purity assessment in a research and development setting.
References
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
-
Lead Sciences. This compound. Available from: [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Available from: [Link]
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Introduction: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-4-fluoropyridin-2-amine
This compound (CAS No: 1417407-29-4) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] Its strategic combination of three distinct functional groups—a reactive bromine atom, a fluorine atom positioned for nucleophilic substitution, and a directing amino group—on an electron-deficient pyridine core makes it an exceptionally versatile scaffold for the synthesis of complex molecular architectures.[1][4]
The inherent reactivity of this molecule is a direct consequence of the electronic interplay between its substituents and the pyridine ring. The pyridine nucleus itself is electron-deficient, which inherently facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6).[1] This effect is further modulated by:
-
The 2-Amino Group: A potent electron-donating group that activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho (C3) and para (C5) positions.[1]
-
The 3-Bromo Group: Serves as an outstanding synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[1]
-
The 4-Fluoro Group: An electron-withdrawing group that further activates the C4 position for nucleophilic aromatic substitution (SNAr). In the context of SNAr on electron-deficient rings, fluorine often acts as an excellent leaving group.[1]
This guide provides a comprehensive analysis of the reactivity profile of this compound, offering field-proven insights into its most critical transformations and the underlying principles that govern their outcomes.
Core Reactivity I: Palladium-Catalyzed Cross-Coupling at the C3-Position
The bromine atom at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions. This functionality provides a robust and reliable method for elaborating the pyridine core, making it a cornerstone of synthetic strategies involving this building block.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of the requisite organoboron reagents.[5] For this compound, this reaction enables the introduction of a diverse array of aryl, heteroaryl, or vinyl groups.
Mechanistic Rationale: The choice of catalyst, ligand, and base is critical for achieving high efficiency. The catalytic cycle proceeds through three well-defined steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid species, and reductive elimination to yield the coupled product while regenerating the active Pd(0) catalyst.[1][6][7] The base plays a crucial role in activating the organoboron reagent to facilitate the transmetalation step.
Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Component | Example | Rationale / Field Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) precursors, respectively, that form the active Pd(0) catalyst in situ.[8] |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, improving reaction rates and yields.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial and solvent-dependent; inorganic carbonates are commonly used in aqueous or polar aprotic solvents.[8] |
| Boron Reagent | Arylboronic acids, Arylboronic ester (pinacol) | Boronic acids are standard; pinacol esters offer enhanced stability and are often used for slower or more challenging couplings.[10] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common, as it aids in dissolving both the organic substrate and the inorganic base.[5] |
| Temperature | 80-110 °C | Thermal energy is typically required to drive the reaction to completion, often enhanced by microwave irradiation for faster results.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, representing a significant advancement over classical methods.[11] This reaction allows the bromine at the C3 position of our substrate to be coupled with a wide range of primary or secondary amines, amides, or carbamates.
Mechanistic Rationale: The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to forge the C-N bond.[11][12][13] The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine in the catalytic cycle without competing in side reactions.
Caption: Figure 2: The catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Common Buchwald-Hartwig Catalyst Systems
| Component | Example | Rationale / Field Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ can also be used but requires in-situ reduction. |
| Ligand | BINAP, Xantphos, Josiphos-type ligands | Bidentate or specialized bulky monodentate phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the reductive elimination step.[11] |
| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is the most common, but Cs₂CO₃ may be used for substrates with base-sensitive functional groups.[12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 80-110 °C | Reactions are typically heated to ensure a reasonable reaction rate. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the base (e.g., NaOt-Bu, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP, 2-4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) until the starting material is consumed, as monitored by LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue via flash column chromatography to isolate the aminated product.
Core Reactivity II: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing fluorine atom, makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr).[1] This pathway provides a direct method for displacing the fluorine atom with a variety of nucleophiles.
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14] A nucleophile attacks the electron-poor C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][14] The negative charge in this intermediate is effectively delocalized, particularly onto the electronegative pyridine nitrogen atom. In the second, typically fast step, the leaving group (fluoride) is expelled, restoring aromaticity and yielding the substituted product. For SNAr, the rate-determining step is usually the initial nucleophilic attack, which is why highly electronegative substituents like fluorine, which strongly activate the ring towards attack, lead to faster reactions than other halogens, despite the strength of the C-F bond.[14][15]
Caption: Figure 3: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with an Oxygen Nucleophile (e.g., Sodium Methoxide)
-
Reagent Preparation: To a solution of this compound (1.0 equiv) in an anhydrous polar aprotic solvent such as DMF or DMSO, add the nucleophile (e.g., sodium methoxide, 1.5-2.0 equiv).
-
Reaction: Heat the reaction mixture (e.g., to 60-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction is often complete within a few hours.
-
Workup: Cool the reaction to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by recrystallization or column chromatography to yield the 4-methoxy-substituted product.
Core Reactivity III: Transformations of the 2-Amino Group
While often preserved as a key pharmacophore, the 2-amino group can also be used as a synthetic handle for further functionalization, most notably through diazotization reactions.
Diazotization-Substitution (Sandmeyer-type) Reactions: The primary amino group can be converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBF₄, HCl).[16] This diazonium intermediate is a versatile leaving group and can be displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl), allowing for the installation of different functionalities at the C2 position. This provides an alternative strategy for diversifying the pyridine scaffold.
Synthetic Strategies and Outlook
A plausible and efficient synthesis of this compound often begins with a more readily available precursor. One logical approach involves the regioselective bromination of 4-fluoro-2-aminopyridine. The strong ortho-, para-directing effect of the C2-amino group would direct the incoming electrophile (Br⁺) to the C3 and C5 positions, leading to the desired product after separation.[1] An alternative route could involve the chemical reduction of a 3-bromo-4-fluoro-2-nitropyridine precursor.[1]
Caption: Figure 4: Plausible synthetic workflows for this compound.
References
-
This compound. Lead Sciences. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Sheffield. [Link]
- Preparation method of fluoropyridine compounds.
-
Nucleophilic aromatic substitutions. YouTube. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem - YouTube. [Link]
-
3-Amino-4-bromopyridine. Chem-Impex. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Which reacts more efficiently, the fluoropyridine or the bromopyridine? Reddit. [Link]
-
Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
3-Bromo-2-fluoropyridin-4-amine - CAS:1364917-17-8. Sunway Pharm Ltd. [Link]
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A Technical Guide to 3-Bromo-4-fluoropyridin-2-amine for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 3-Bromo-4-fluoropyridin-2-amine (CAS No. 1417407-29-4), a key building block in modern medicinal chemistry. We will explore its chemical properties, commercial sourcing, quality assessment, and critical applications in the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource for scientists engaged in drug discovery and development.
Introduction: A Versatile Scaffold for Drug Discovery
This compound is a polysubstituted pyridine derivative that has gained significant interest as a versatile intermediate in organic synthesis.[1] Its structure is primed for selective functionalization, making it a valuable tool for constructing diverse molecular libraries for high-throughput screening and lead optimization.
The strategic placement of the bromo, fluoro, and amino groups on the pyridine ring offers a unique combination of reactivity and physicochemical properties:
-
The Bromine Atom: Located at the 3-position, the C-Br bond serves as a highly effective synthetic handle for transition metal-catalyzed cross-coupling reactions.[1] This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents, enabling the exploration of diverse chemical space.[1]
-
The Fluorine Atom: Positioned at the 4-position, the fluorine atom can significantly modulate the electronic properties, pKa, and metabolic stability of the final molecule.[1] In drug development, the introduction of fluorine is a well-established strategy to enhance a compound's binding affinity to its biological target and improve its pharmacokinetic profile.[1]
-
The Amino Group: The 2-amino group provides a site for further derivatization, such as amide bond formation or as a directing group in subsequent reactions.
The combination of these functionalities makes this compound a powerful precursor for the synthesis of novel therapeutic agents.
Commercial Suppliers and Quality Considerations
The availability of high-quality starting materials is paramount for reproducible and successful synthetic campaigns. This compound is available from several commercial suppliers.
Leading Commercial Suppliers
A survey of the chemical supplier landscape indicates that this compound can be sourced from a variety of vendors specializing in building blocks for research and development. Notable suppliers include:
These suppliers typically offer the compound in research-scale quantities, from milligrams to several grams. For larger, process-scale quantities, inquiries into custom synthesis capabilities may be necessary.
Quality Assessment and Analytical Validation
Ensuring the identity and purity of this compound is a critical first step in any synthetic workflow. A thorough evaluation of the supplier's Certificate of Analysis (CoA) is essential.
Table 1: Typical Specifications for Commercial this compound
| Parameter | Typical Specification | Analytical Method | Causality and Importance |
| Appearance | White to off-white or light yellow solid | Visual Inspection | Deviations in color may indicate the presence of impurities or degradation products. |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the correct molecular structure and connectivity of atoms, preventing the use of an incorrect starting material. |
| Purity | ≥95% (typically >97%) | HPLC or GC | Ensures that the desired compound is the major component, minimizing the impact of impurities on reaction yield and downstream purification. |
| Moisture Content | As per specification (e.g., <0.5%) | Karl Fischer Titration | Water can interfere with many organometallic reactions, particularly those involving water-sensitive reagents or catalysts. |
| Residual Solvents | As per specification | GC-HS | Residual solvents from the synthesis and purification process can affect reaction outcomes and may need to be removed. |
Self-Validating System for Quality Control:
A robust in-house quality control process should be implemented upon receipt of the material. This serves as a self-validating system to ensure the material meets the required standards for your specific application.
-
Spectroscopic Confirmation: Record the ¹H NMR spectrum of the received material and compare it against a reference spectrum or the expected chemical shifts and coupling patterns. This provides a rapid and definitive confirmation of the compound's identity.
-
Purity Verification: Analyze the material by HPLC or LC-MS to confirm the purity stated on the CoA. This also provides a profile of any minor impurities, which may be important to track.
-
Solubility Assessment: Before use in a reaction, perform a small-scale solubility test in the intended reaction solvent to ensure complete dissolution and avoid heterogeneity issues.
Applications in Advanced Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and heteroaryl structures.[5] In the context of this compound, this reaction enables the introduction of a variety of aryl or heteroaryl groups at the 3-position.
Reaction Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.
Illustrative Workflow for Suzuki-Miyaura Coupling:
Sources
The Strategic Deployment of 3-Bromo-4-fluoropyridin-2-amine in Fragment-Based Drug Discovery: A Technical Guide
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of novel, high-quality lead compounds, particularly for challenging biological targets. The success of any FBDD campaign is critically dependent on the rational design and selection of the fragment library. This guide provides an in-depth technical analysis of 3-Bromo-4-fluoropyridin-2-amine , a strategically functionalized heterocyclic fragment. We will dissect its molecular architecture, explore its synthetic tractability, and delineate its profound potential in modern drug discovery. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the practical application of this versatile chemical scaffold.
Introduction: The Rationale for a Privileged Fragment
The core principle of FBDD is to screen small, low-complexity molecules that, despite exhibiting weak binding affinities (typically in the µM to mM range), do so with high ligand efficiency (LE).[1][2] These "atom-efficient" interactions provide superior starting points for optimization compared to larger, more complex hits from traditional high-throughput screening (HTS).[1][2]
This compound (Molecular Formula: C₅H₄BrFN₂, Molecular Weight: 191.00 g/mol ) is not merely another small molecule; it is a meticulously designed chemical tool.[3] Its pyridine core is a common motif in numerous approved drugs, and the specific arrangement of its substituents—an amine, a fluorine atom, and a bromine atom—offers a trifecta of advantages for a drug discovery campaign.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1417407-29-4 | [3][4] |
| Molecular Formula | C₅H₄BrFN₂ | [3] |
| Molecular Weight | 191.001 g/mol | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3] |
The strategic value of this fragment lies in the distinct roles each functional group can play in molecular recognition and subsequent hit-to-lead evolution.
Deconstructing the Architecture: The Three Pillars of Utility
The power of this compound as a fragment stems from the interplay of its three key functional groups, each providing a distinct advantage for probing a biological target's binding site.
The 2-Amino Group: The Hydrogen Bonding Anchor
The 2-aminopyridine moiety is a classic "hinge-binding" motif, particularly prevalent in kinase inhibitors.[6] The amino group and the endocyclic pyridine nitrogen can form a bidentate hydrogen bond pattern with the backbone of a protein's hinge region, a critical interaction for anchoring the fragment in an ATP-binding pocket. This established binding mode makes it an excellent starting point for targets like Epidermal Growth Factor Receptor (EGFR) and Polo-like kinase 4 (PLK4).[4][6][7]
The 4-Fluoro Group: Modulator of Properties and Probe for Interaction
The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties.[4] It can lower the pKa of the pyridine ring, influencing its ionization state at physiological pH. Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve membrane permeability.[4] From a screening perspective, ¹⁹F NMR can be a powerful, sensitive technique for detecting fragment binding, as the fluorine atom provides a clean spectroscopic handle with no background signal.[8]
The 3-Bromo Group: The Vector for Growth and Halogen Bonding
The bromine atom at the 3-position is arguably the most critical feature for FBDD. It serves two primary functions:
-
A Synthetic Handle: The C-Br bond is a versatile anchor for synthetic elaboration.[4] It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and directional "growing" of the fragment hit into unoccupied pockets of the binding site.[4] This is the cornerstone of the hit-to-lead optimization process.[1]
-
A Halogen Bond Donor: The bromine atom possesses an electropositive region known as a σ-hole, which can form a favorable, directional, non-covalent interaction with a Lewis base (e.g., a backbone carbonyl oxygen or an aspartate/glutamate side chain) on the protein target. This "halogen bond" is an increasingly recognized and exploited interaction in drug design, capable of significantly enhancing binding affinity and selectivity.
The FBDD Workflow with this compound
A successful FBDD campaign is a multi-stage process. The unique properties of this compound make it amenable to a variety of biophysical screening techniques. An integrated, multi-pronged approach is recommended to ensure robust hit validation.
Caption: Integrated FBDD workflow for this compound.
Stage 1: Primary Screening Methodologies
Given that fragments bind weakly, highly sensitive biophysical techniques are required for initial screening.[9][10]
DSF is a rapid, high-throughput method to screen fragment libraries by measuring changes in a protein's thermal denaturation temperature (Tₘ) upon ligand binding.[11]
-
Principle: A fluorescent dye binds to hydrophobic regions of a protein as it unfolds with increasing temperature. Ligand binding stabilizes the protein, resulting in a positive shift in Tₘ.
-
Protocol:
-
Prepare a master mix of the target protein (2-10 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Dispense the master mix into a 96- or 384-well PCR plate.
-
Add this compound from a DMSO stock solution to a final concentration of 200 µM - 1 mM. Include DMSO-only controls.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C, monitoring fluorescence.
-
Calculate the Tₘ for each well. A ΔTₘ of >1-2 °C is typically considered a hit.[11]
-
SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor chip surface.[11][12]
-
Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a mass change, which is detected as a response unit (RU) signal.
-
Protocol:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling.
-
Prepare a dilution series of this compound in running buffer (e.g., 100 µM, 50 µM, 25 µM). Ensure precise DMSO matching between samples and running buffer to avoid false positives.[11]
-
Inject the fragment solutions over the protein and reference flow cells.
-
Monitor the association and dissociation phases to generate sensorgrams.
-
Fit the data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (K₋).
-
NMR is a powerful tool for fragment screening, capable of detecting very weak interactions.[8][13] Both ligand-observed and protein-observed methods are applicable.
-
Principle (Ligand-Observed, e.g., Saturation Transfer Difference - STD): The protein is selectively saturated with radiofrequency pulses. If a fragment binds, this saturation is transferred to it and can be detected as a decrease in the fragment's NMR signal intensity.
-
Protocol (STD NMR):
-
Prepare a sample containing the target protein (~10-50 µM) and this compound (~100-500 µM) in a deuterated buffer.
-
Acquire two ¹H NMR spectra: one with on-resonance irradiation of the protein and one with off-resonance irradiation.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The presence of signals in the STD spectrum confirms binding.
-
Stage 2: Hit Validation and Structural Characterization
A hit from a primary screen must be validated using an orthogonal biophysical method to eliminate false positives.[9]
-
Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction (K₋, ΔH, ΔS) by measuring the heat released or absorbed during binding. It is considered a gold-standard validation technique.
-
X-ray Crystallography: This is the most valuable technique in FBDD.[14] It not only confirms binding but also reveals the precise 3D binding mode of the fragment. This structural information is paramount for the subsequent structure-guided design and optimization phase.[15] Soaking crystals of the target protein in a solution containing this compound is the typical procedure.
Caption: Plausible binding interactions of the fragment in a kinase active site.
Stage 3: Structure-Guided Hit-to-Lead Evolution
With a validated hit and a high-resolution crystal structure, the optimization phase begins. The goal is to "grow" the fragment by adding chemical functionality that makes new, favorable interactions with the protein, thereby increasing potency.
-
Causality of Experimental Choice: The bromine atom at the 3-position is the logical point for synthetic elaboration. Its well-defined reactivity in cross-coupling reactions allows for the predictable installation of new groups.[4] The crystal structure will reveal the vector—the direction pointing from the C-Br bond into an unoccupied region of the binding site—along which to build.
-
Example Strategy (Kinase Target):
-
Analyze the Crystal Structure: Identify unoccupied hydrophobic pockets adjacent to the bromine atom.
-
Hypothesize New Interactions: Design small aryl or heteroaryl groups that could occupy this pocket and form additional van der Waals or pi-stacking interactions.
-
Synthesize Analogs: Use a Suzuki coupling reaction between this compound and various arylboronic acids to synthesize a small library of analogs.
-
Assay and Analyze: Test the new compounds for binding affinity and inhibitory activity. Calculate Ligand Efficiency (LE) and other metrics to guide the next design cycle.
-
Table 2: Illustrative Hit-to-Lead Progression (Hypothetical Data)
| Compound | Structure | Modification | K₋ (µM) | Heavy Atoms (HA) | Ligand Efficiency (LE)¹ |
| Fragment Hit | This compound | - | 500 | 9 | 0.41 |
| Analog 1 | Phenyl-substituted | Suzuki coupling | 50 | 15 | 0.40 |
| Analog 2 | Methoxy-phenyl substituted | Suzuki coupling | 5 | 17 | 0.42 |
¹ Ligand Efficiency (LE) = -1.37 * log(Kᵢ) / Number of Heavy Atoms. A value >0.3 is generally considered good for a hit.
This iterative process of design, synthesis, and testing, guided by structural biology and ligand efficiency metrics, is the engine of FBDD that transforms a weakly binding fragment into a potent lead candidate.[2]
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be taken when handling this compound and its derivatives.
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[3]
Conclusion
This compound represents a highly valuable scaffold for fragment-based drug discovery. Its pre-validated hinge-binding element, coupled with a strategically placed fluorine atom for property modulation and a versatile bromine atom for synthetic elaboration and potential halogen bonding, makes it a high-potential starting point for numerous target classes, especially protein kinases. By employing a rigorous, integrated biophysical screening cascade and leveraging structure-guided design, researchers can effectively harness the power of this fragment to accelerate the discovery of novel, high-quality therapeutic candidates.
References
- Benchchem. (n.d.). This compound | 1417407-29-4.
- Chessari, G., & Woodhead, A. J. (2009). From fragment to lead: a high-throughput X-ray crystallography pipeline for fragment-based drug discovery. Drug Discovery Today, 14(13-14), 668–675.
- Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1233–1246.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.).
- Computational Fragment-Based Design of Phytochemical Derivatives as EGFR Inhibitors. (2023). Chemistry & Biodiversity, 20(8), e202300681.
- Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. (n.d.). PubMed.
- Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33–59.
- Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. (2025). Journal of Medicinal Chemistry.
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Essays in Biochemistry, 63(2), 225–234.
- Discovery of aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI). (n.d.). PubMed.
- An integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.).
- Lead Sciences. (n.d.). This compound.
- 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing.
- Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor. (2025). Journal of Medicinal Chemistry.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.
- An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter.
- Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimiz
- A three-stage biophysical screening cascade for fragment-based drug discovery. (n.d.). PubMed.
- Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. (n.d.).
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI.
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? (n.d.). Frontiers.
- Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins Discovery.
- Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. (2016). PubMed.
- Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
- NMR methods in fragment screening: theory and a comparison with other biophysical techniques. (2009). Drug Discovery Today, 14(21-22), 1051–1057.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). MDPI.
- Structure-based optimization of aminopyridines as PKCθ inhibitors. (n.d.).
- Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characteriz
- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010).
- Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (n.d.). MDPI.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Application of Fragment-Based Drug Discovery to Vers
Sources
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- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR methods in fragment screening: theory and a comparison with other biophysical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
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- 11. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 14. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-4-fluoropyridin-2-amine
Introduction: The Strategic Importance of 3-Aryl-4-fluoropyridin-2-amine Scaffolds
In the landscape of modern medicinal chemistry and drug development, the 2-aminopyridine scaffold is a cornerstone for the design of biologically active molecules. The targeted introduction of aryl groups at the 3-position of this nucleus, particularly in conjunction with a fluorine substituent at the 4-position, gives rise to the 3-aryl-4-fluoropyridin-2-amine core. This structural motif is of significant interest due to the unique electronic properties conferred by the fluorine atom, which can modulate the pKa of the aminopyridine, enhance metabolic stability, and promote favorable interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of the critical C-C bond that unites the pyridine and aryl moieties, offering a versatile and functional group-tolerant approach.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective execution of the Suzuki coupling reaction with 3-bromo-4-fluoropyridin-2-amine as the electrophilic partner. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: A typical experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2-5 mol%)
-
Ligand (e.g., SPhos, RuPhos, PPh₃; 4-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous and degassed solvent (e.g., 1,4-dioxane, 5 mL) to the flask via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-fluoropyridin-2-amine.
Data Presentation: Exemplary Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields in the Suzuki coupling of this compound. The following table summarizes typical conditions that have been successfully employed for the coupling of related bromopyridines, providing a valuable reference for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₂CO₃ | Toluene/H₂O (10:1) | 90 | 12 | ~80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (aq) | DMF | 80 | 18 | ~70-80 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | ~75-85 |
Note: The yields presented are typical ranges observed for similar bromopyridine substrates and should be considered as a guideline. Actual yields may vary depending on the specific arylboronic acid and reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents or solvents. 4. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst and ligand. Consider a pre-catalyst. 2. Ensure rigorous degassing of solvents and proper inert atmosphere techniques. 3. Use anhydrous solvents and pure reagents. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF). |
| Formation of side products (e.g., homocoupling of boronic acid) | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). [3] 3. High reaction temperature. | 1. Improve degassing procedures. 2. Add a reducing agent or use a Pd(0) source directly. 3. Lower the reaction temperature and extend the reaction time. |
| Debromination of the starting material | 1. Presence of water or protic impurities. 2. Certain ligand/base combinations. | 1. Use strictly anhydrous conditions. 2. Screen alternative ligands and bases. |
| Difficulty in product purification | 1. Incomplete reaction. 2. Formation of closely eluting byproducts. | 1. Drive the reaction to completion by extending the reaction time or increasing the temperature slightly. 2. Optimize the column chromatography conditions (e.g., solvent system, gradient). Consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of 3-aryl-4-fluoropyridin-2-amine derivatives, which are valuable scaffolds in drug discovery. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and meticulous experimental technique are paramount for achieving high yields and purity. The protocol and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molecules. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
-
Molecules. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. PMC - PubMed Central. Retrieved from [Link]
- Google Patents. (2016). Cross-coupling of unactivated secondary boronic acids.
-
Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]
-
Molecules. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC - PubMed Central. Retrieved from [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
Molecules. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
ResearchGate. (2021). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
Sources
- 1. US20160280721A1 - Cross-coupling of unactivated secondary boronic acids - Google Patents [patents.google.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3-Bromo-4-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the application of 3-bromo-4-fluoropyridin-2-amine in nucleophilic aromatic substitution (SNAr) reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective chemical modifications. This document provides an in-depth analysis of the underlying reaction mechanisms, predictive models for regioselectivity, and detailed, field-proven protocols for the synthesis of diverse derivatives.
Introduction: The Strategic Advantage of this compound in SNAr Chemistry
This compound is a highly functionalized pyridine derivative that serves as a valuable scaffold in the synthesis of complex molecules. The electron-deficient nature of the pyridine ring, accentuated by the presence of two halogen substituents, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] The strategic positioning of the amino, bromo, and fluoro groups offers a platform for regioselective functionalization, enabling the introduction of a wide array of substituents to tailor the physicochemical and biological properties of the resulting compounds.
The key to the utility of this molecule lies in the differential reactivity of the C-F and C-Br bonds in the context of the pyridine core. Understanding the principles that govern this selectivity is paramount for the rational design of synthetic routes.
Mechanistic Insights and Regioselectivity
The SNAr reaction on the pyridine ring proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is then restored by the departure of the leaving group.
For substituted pyridines, nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. This preference is due to the ability of the electronegative nitrogen atom to delocalize and stabilize the negative charge of the Meisenheimer intermediate.[2][3][4] Attack at the C3 (meta) position does not allow for this crucial stabilization, rendering it significantly less favorable.
In the case of this compound, two potential sites for nucleophilic attack exist: C4 (bearing the fluoro group) and C3 (bearing the bromo group). Several factors dictate the regioselectivity of this reaction:
-
Positional Activation: The fluorine atom is located at the C4 position, which is activated towards nucleophilic attack by the ring nitrogen. The bromine atom is at the less activated C3 position.
-
Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the second, fast step. The rate-determining step is the initial nucleophilic attack. The ability of the leaving group to stabilize the transition state of the first step is crucial. Due to its high electronegativity, fluorine is a significantly better leaving group than bromine in SNAr reactions. The typical order of leaving group ability for halogens in SNAr is F > Cl ≈ Br > I.[2][5][6]
A visual representation of the reaction mechanism and the intermediates is provided below:
Caption: SNAr mechanism on this compound.
Experimental Protocols
The following protocols are provided as a guide for performing SNAr reactions on this compound with various nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Safety Precautions
-
This compound: This compound is harmful if swallowed and may cause skin and eye irritation.[5] Avoid inhalation of dust and contact with skin and eyes.
-
Bases: Strong bases such as sodium hydride and potassium tert-butoxide are corrosive and can cause severe burns. Handle with extreme care.
-
Solvents: Many organic solvents are flammable and may be harmful if inhaled or absorbed through the skin. Refer to the specific Safety Data Sheet (SDS) for each solvent used.
General Reaction Workflow
The general workflow for the SNAr reaction is depicted below:
Caption: General workflow for SNAr reactions.
Protocol for O-Nucleophiles (e.g., Methoxide)
This protocol describes the synthesis of 2-amino-3-bromo-4-methoxypyridine.
Materials:
-
This compound
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF or THF to dissolve the starting material.
-
Add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcome:
| Product | Molecular Formula | Molecular Weight | Typical Yield |
| 2-Amino-3-bromo-4-methoxypyridine | C6H7BrN2O | 203.04 g/mol | 80-95% |
Protocol for N-Nucleophiles (e.g., Pyrrolidine)
This protocol details the synthesis of 2-amino-3-bromo-4-(pyrrolidin-1-yl)pyridine.
Materials:
-
This compound
-
Pyrrolidine
-
Potassium carbonate (K2CO3) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq) or triethylamine (2.0 eq), and anhydrous acetonitrile or DMSO.
-
Add pyrrolidine (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Expected Outcome:
| Product | Molecular Formula | Molecular Weight | Typical Yield |
| 2-Amino-3-bromo-4-(pyrrolidin-1-yl)pyridine | C9H12BrN3 | 242.12 g/mol | 75-90% |
Protocol for S-Nucleophiles (e.g., Sodium Thiomethoxide)
This protocol describes the synthesis of 2-amino-3-bromo-4-(methylthio)pyridine.
Materials:
-
This compound
-
Sodium thiomethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium thiomethoxide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate in hexanes).
Expected Outcome:
| Product | Molecular Formula | Molecular Weight | Typical Yield |
| 2-Amino-3-bromo-4-(methylthio)pyridine | C6H7BrN2S | 219.10 g/mol | 85-98% |
Conclusion
This compound is a highly effective substrate for regioselective nucleophilic aromatic substitution reactions. The pronounced reactivity of the C4-F bond allows for the efficient introduction of a diverse range of oxygen, nitrogen, and sulfur nucleophiles, while preserving the C3-Br bond for subsequent chemical elaboration. The protocols outlined in this guide provide a robust foundation for the synthesis of a wide variety of substituted aminopyridines, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.
References
-
PubChem. (n.d.). 2-Amino-3-bromopyridine. Retrieved from [Link]
-
Umar, A., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(18), 8599–8607. [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Stroup, B. W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039–2042. [Link]
-
ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9094–9100. [Link]
-
ResearchGate. (n.d.). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
Sources
Application Note: Synthesis of Kinase Inhibitors Using 3-Bromo-4-fluoropyridin-2-amine as a Versatile Scaffolding Reagent
Abstract
3-Bromo-4-fluoropyridin-2-amine is a pivotal starting material in medicinal chemistry for the development of potent and selective kinase inhibitors. Its unique trifunctional nature—an amino group for hydrogen bonding, a bromine atom for carbon-carbon bond formation, and an activated fluorine atom for nucleophilic substitution—provides a robust platform for rapid library synthesis and structure-activity relationship (SAR) studies. This document provides a detailed guide for researchers, outlining key synthetic strategies, step-by-step protocols for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), and methods for structural verification.
Introduction: Strategic Importance in Kinase Inhibitor Design
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a known driver of numerous diseases, particularly cancer.[1] The 2-aminopyridine scaffold is a well-established "hinge-binding" motif present in many approved kinase inhibitors.[2][3][4] It mimics the adenine portion of ATP, forming key hydrogen bonds within the enzyme's active site.
This compound capitalizes on this core structure, offering two orthogonal reaction sites for molecular elaboration.[5]
-
C3-Bromine: Ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl groups. These groups can be tailored to occupy hydrophobic pockets in the kinase active site, enhancing potency and selectivity.[5]
-
C4-Fluorine: The electron-deficient pyridine ring activates the C4 position, making the fluorine an excellent leaving group for nucleophilic aromatic substitution (SNAr).[5][6] This allows for the facile introduction of amine or ether linkages, providing vectors to engage solvent-exposed regions or other key residues.
This dual reactivity allows for a divergent synthetic approach, enabling the creation of large, diverse libraries of potential inhibitors from a single, advanced intermediate.
Core Synthetic Methodologies
The synthesis of complex kinase inhibitors from this compound typically follows a sequential, two-step functionalization strategy. The order of reactions (Suzuki then SNAr, or vice-versa) can be chosen based on the desired final structure and the compatibility of the respective coupling partners.
Suzuki-Miyaura Cross-Coupling at the C3 Position
The Suzuki-Miyaura reaction is a robust method for installing carbon-carbon bonds. For heteroaryl halides like our substrate, specific catalyst systems are required to overcome challenges like catalyst inhibition by the pyridine nitrogen.[7]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, or pre-catalysts like CataXCium A Pd G3, are highly effective.[7][8] They promote the rate-limiting oxidative addition step and prevent catalyst deactivation. For many bromopyridines, Pd(PPh₃)₄ or PdCl₂(dppf) also provide good results.[7][9]
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is typically used.[7][9] It is crucial for activating the boronic acid/ester for transmetalation without promoting unwanted side reactions.[10]
-
Solvent: Apolar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard.[7] The water is essential for dissolving the base and facilitating the catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The fluorine at the C4 position is readily displaced by nucleophiles due to the ring's electron-deficient nature.[5] This reaction is often performed at elevated temperatures, sometimes with microwave assistance to shorten reaction times.[11]
Causality Behind Experimental Choices:
-
Nucleophile: Primary or secondary amines are common nucleophiles, leading to the formation of key secondary or tertiary amine linkages found in inhibitors for kinases like BTK, ALK, and ROS1.[12][13][14]
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or K₂CO₃ is often added to scavenge the HF generated during the reaction.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or n-butanol are preferred as they can stabilize the charged Meisenheimer intermediate, accelerating the reaction.[6]
Detailed Experimental Protocols
This section provides a representative, two-step protocol for the synthesis of a generic kinase inhibitor core structure.
Protocol 1: Synthesis of 3-(4-methoxyphenyl)-4-fluoropyridin-2-amine (Intermediate 1)
| Reagent | MW | Amount | Moles | Eq. |
| This compound | 190.01 | 1.00 g | 5.26 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 880 mg | 5.79 mmol | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 304 mg | 0.26 mmol | 0.05 |
| K₂CO₃ | 138.21 | 1.45 g | 10.52 mmol | 2.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane and water, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield Intermediate 1 as a solid.
-
Expected Yield: 75-85%.
-
Protocol 2: Synthesis of N⁴-(3-aminopropyl)-3-(4-methoxyphenyl)pyridin-2,4-diamine (Final Product Core)
| Reagent | MW | Amount | Moles | Eq. |
| Intermediate 1 | 218.23 | 500 mg | 2.29 mmol | 1.0 |
| N-Boc-1,3-diaminopropane | 174.23 | 438 mg | 2.52 mmol | 1.1 |
| DIPEA | 129.24 | 0.8 mL | 4.58 mmol | 2.0 |
| n-Butanol | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Combine Intermediate 1 , N-Boc-1,3-diaminopropane, and DIPEA in a microwave vial.
-
Add n-butanol and seal the vial.
-
Heat the reaction in a microwave reactor to 150 °C for 1 hour. Alternatively, heat at reflux for 24 hours. Monitor by LC-MS.
-
Cool the reaction and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (DCM, 20 mL) and add trifluoroacetic acid (TFA, 2 mL). Stir at room temperature for 2 hours to remove the Boc protecting group.
-
Concentrate the mixture, then re-dissolve in DCM and wash with saturated NaHCO₃ solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by reverse-phase HPLC or flash chromatography to yield the final product core.
-
Expected Yield: 50-70%.
-
Structural Characterization and Validation
The identity and purity of all synthesized compounds must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.[15][16] For Intermediate 1 , expect to see the disappearance of the C3-proton signal and the appearance of new aromatic signals corresponding to the 4-methoxyphenyl group. For the final product, the disappearance of the C-F coupling in ¹³C NMR and the appearance of new alkyl signals from the sidechain are key indicators.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring reaction progress and confirming the molecular weight of the product.[18] The high-resolution mass spectrum (HRMS) should match the calculated exact mass of the target compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological screening.
Application in Kinase Inhibitor Scaffolds
The 2-aminopyridine core derived from this synthesis is a privileged scaffold found in numerous kinase inhibitors targeting diverse families.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: Many BTK inhibitors feature a 2,4-diaminopyrimidine or pyridine core.[13][19][20] The scaffold synthesized here can be further elaborated to include the characteristic acrylamide warhead for covalent inhibition or other moieties for reversible binding.
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: The 2-aminopyridine scaffold is also prevalent in ALK inhibitors used to treat certain types of non-small cell lung cancer.[12][14] The substituents at the C3 and C4 positions are critical for achieving selectivity and overcoming resistance mutations.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its orthogonal reactivity enables the efficient and modular construction of complex molecules. The protocols and strategies outlined in this application note provide a solid foundation for researchers in drug discovery to generate novel and potent kinase inhibitors based on the privileged 2-aminopyridine scaffold.
References
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Zhang, et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]
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Scott, et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. [Link]
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Vollmar, et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]
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Li, et al. (2021). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. European Journal of Medicinal Chemistry. [Link]
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Wang, et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. [Link]
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Zhang, et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. [Link]
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Patel, et al. (2023). Design, synthesis and biological evaluation of novel pyrazolo-pyrimidin-amines as potent and selective BTK inhibitors. Bioorganic Chemistry. [Link]
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Russo, et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules. [Link]
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Russo, et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules. [Link]
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Li, et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Deau, et al. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
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Gangjee, et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. [Link]
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Alsaygh, et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry. [Link]
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Munikrishnappa, et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. [Link]
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ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...[Link]
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Williams, et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. [Link]
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Organic Chemistry Portal. Suzuki Coupling.[Link]
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Molander, et al. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Noël, et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Communications Chemistry. [Link]
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ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.[Link]
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ResearchGate. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.[Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Gagnon, et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine?[Link]
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Introduction: The Strategic Importance of 3-Bromo-4-fluoropyridin-2-amine in Synthesis
An Application Guide to C-N Bond Formation with 3-Bromo-4-fluoropyridin-2-amine
In the landscape of modern drug discovery and materials science, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. Aryl and heteroaryl amines are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The substituted pyridine scaffold, in particular, is a privileged structure due to its presence in numerous bioactive compounds. This compound is a highly versatile and valuable building block for synthetic chemists. Its structure presents multiple, distinct reaction sites, allowing for selective and sequential functionalization.
The strategic utility of this molecule arises from:
-
An Electron-Deficient Pyridine Core: The pyridine nitrogen atom withdraws electron density from the ring, making it susceptible to nucleophilic attack, a key feature for certain C-N bond forming strategies.[3]
-
A Versatile Bromine Handle: The C3-bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[3][4]
-
An Activated Fluorine Atom: The C4-fluorine is positioned for nucleophilic aromatic substitution (SNAr), activated by the electron-withdrawing effect of the ring nitrogen.[3]
-
A Modulating Amino Group: The C2-amino group can influence the electronic properties of the ring and may coordinate with metal catalysts, a factor that must be considered during reaction design.[5]
This guide provides a detailed exploration of the primary methodologies for C-N bond formation using this compound, offering insights into mechanistic principles, practical protocols, and a logical framework for selecting the optimal reaction conditions.
Part 1: Mechanistic Considerations and Strategic Reaction Selection
The regioselectivity of C-N bond formation on this compound is dictated by the chosen reaction type. The two primary leaving groups, bromide at C3 and fluoride at C4, allow for distinct synthetic pathways.
Palladium-Catalyzed Buchwald-Hartwig Amination at the C3-Position
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds with aryl and heteroaryl halides.[1][6] This palladium-catalyzed cross-coupling reaction exhibits broad substrate scope and functional group tolerance, making it indispensable in medicinal chemistry.[2] For this compound, the reaction occurs selectively at the C-Br bond.
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) intermediate. This is typically the rate-determining step.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is critical for the success of this reaction, as it modulates the stability, reactivity, and steric environment of the palladium center. For challenging substrates like 2-amino-3-bromopyridines, bulky, electron-rich phosphine ligands are often required to promote efficient reductive elimination and prevent catalyst decomposition.[5]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Nucleophilic aromatic substitution is a powerful, often catalyst-free method for functionalizing electron-deficient aromatic rings.[3][7] On the this compound substrate, the fluorine atom at the C4 position is activated for SNAr. The pyridine nitrogen acts as a strong electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][8]
The SNAr Mechanism:
-
Nucleophilic Attack: An amine nucleophile attacks the C4 carbon, which bears the fluorine leaving group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]
-
Leaving Group Expulsion: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.
Generally, SNAr reactivity for halogens follows the trend F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[9] Therefore, under SNAr conditions, the C4-F bond will react preferentially over the C3-Br bond. Microwave irradiation can often be used to accelerate these reactions and improve yields.[10]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical C-N bond-forming reaction that uses a copper catalyst, often in stoichiometric amounts, at high temperatures.[11][12] While modern palladium catalysis has superseded the Ullmann reaction in many applications due to its milder conditions and broader scope, it remains a useful alternative, particularly for coupling with certain N-heterocycles or when Pd-based methods fail.[13] The reaction typically requires high-boiling point polar solvents like DMF or NMP and temperatures often exceeding 100-200°C, although ligand-accelerated protocols can enable lower temperatures.[11][12]
Part 2: A Practical Guide to Reaction Conditions
The selection of an appropriate synthetic strategy depends on the desired product and the nature of the amine coupling partner. The following decision-making workflow and data tables provide guidance for experimental design.
Caption: Decision workflow for C-N coupling strategy.
Table 1: Typical Conditions for Buchwald-Hartwig Amination of this compound
| Component | Example Reagents | Typical Loading | Purpose & Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Source of the active Pd(0) catalyst. |
| Ligand | RuPhos, BrettPhos, XPhos | 1.2-2x Pd | Bulky, electron-rich ligands are crucial for stabilizing the Pd center and promoting the rate-limiting reductive elimination step, especially with the challenging 2-amino-3-bromopyridine substrate.[5] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.5-3.0 equiv. | Deprotonates the amine nucleophile to form the active palladium-amido complex. Strong, non-nucleophilic bases are preferred to avoid side reactions.[14] |
| Solvent | Toluene, Dioxane, THF | - | Anhydrous, deoxygenated aprotic solvents are required to prevent catalyst deactivation and unwanted side reactions. |
| Temperature | 80 - 120 °C | - | Sufficient thermal energy is needed to overcome the activation barrier for oxidative addition and facilitate the catalytic cycle. |
| Amine | Primary/Secondary Alkylamines, Anilines | 1.1-1.5 equiv. | The nucleophilic coupling partner. A slight excess is used to drive the reaction to completion. |
Table 2: Typical Conditions for SNAr of this compound
| Component | Example Reagents | Typical Loading | Purpose & Rationale |
| Catalyst | None (typically) | - | The electron-deficient nature of the pyridine ring is often sufficient to promote the reaction without a metal catalyst.[3] |
| Base | K₂CO₃, Et₃N, DIPEA | 2.0-3.0 equiv. | Acts as a scavenger for the HF generated during the reaction. A non-nucleophilic base is essential. |
| Solvent | DMSO, NMP, DMF | - | High-boiling polar aprotic solvents are effective at solvating the ionic intermediates and facilitating the reaction. |
| Temperature | 80 - 160 °C | - | Thermal energy is required to overcome the activation energy of the initial nucleophilic attack. Microwave heating can significantly reduce reaction times.[10] |
| Amine | Primary/Secondary Amines | 1.5-3.0 equiv. | The nucleophile that displaces the fluoride. A larger excess may be needed compared to catalyzed reactions. |
Part 3: Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents may be toxic, corrosive, or flammable; consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: Buchwald-Hartwig Amination with Morpholine (Substitution at C3)
This protocol describes the palladium-catalyzed coupling of this compound with morpholine to yield 4-fluoro-3-(morpholino)pyridin-2-amine.
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add NaOtBu (2.0 equiv.), RuPhos (4.5 mol%), and Pd₂(dba)₃ (2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) followed by anhydrous toluene.
-
Nucleophile Addition: Add morpholine (1.2 equiv.) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water. Dilute with ethyl acetate and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Nucleophilic Aromatic Substitution with Piperidine (Substitution at C4)
This protocol describes the SNAr reaction of this compound with piperidine to yield 3-bromo-4-(piperidin-1-yl)pyridin-2-amine.
Materials:
-
This compound (1.0 equiv.)
-
Piperidine (2.5 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.) and K₂CO₃ (2.0 equiv.).
-
Reagent Addition: Add DMSO to the flask, followed by piperidine (2.5 equiv.).
-
Reaction: Seal the vessel and place it in a preheated oil bath at 120 °C. Stir the mixture. (Alternatively, use a microwave reactor set to 150 °C for 30-60 minutes).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. A precipitate may form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMSO and salts. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Dry the collected solid or the combined organic extracts (over Na₂SO₄). If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
References
-
ResearchGate. (2006). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Retrieved from [Link]
-
ResearchGate. (2003). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
-
National Institutes of Health. (2012). Palladium-catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
ResearchGate. (2014). C-N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (2013). Amination of 2-halopyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]
-
Shri R.L.T. College of Science, Akola. (n.d.). Blue LED-driven C-N bond formation for synthesis of imidazopyridines. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
ResearchGate. (2002). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Retrieved from [Link]
-
National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
National Institutes of Health. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Retrieved from [Link]
-
sioc-journal.cn. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]
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Sci-Hub. (1995). ChemInform Abstract: Synthesis of Several N-Substituted Amino-2-pyridones. Retrieved from [Link]
-
GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ACS Publications. (2016). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2012). Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Publications. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
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PubMed. (2006). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-fluoropyridin-2-amine
Strategic Overview: The Value of the 3-Bromo-4-fluoropyridin-2-amine Scaffold
The this compound scaffold is a highly valuable and versatile building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its strategic importance stems from the orthogonal reactivity of its substituents. The bromine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and nitrogen nucleophiles.[1] The fluorine atom at C4 significantly modulates the electronic properties of the pyridine ring, often enhancing metabolic stability and binding affinity in pharmaceutical candidates.[1] The primary amine at C2 provides a point for further derivatization or can act as a directing group in certain transformations.[2][3][4]
This guide provides an in-depth analysis and field-proven protocols for the selective functionalization of the C3-bromo position, enabling researchers to confidently construct complex molecular architectures.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with remarkable efficiency and functional group tolerance.[5][6] The efficacy of these reactions hinges on a fundamental catalytic cycle, the efficiency of which is profoundly influenced by the choice of ligands, base, and solvent.
The Unified Catalytic Cycle
The generally accepted mechanism for most palladium-catalyzed cross-couplings proceeds through three key stages involving a transition between Pd(0) and Pd(II) oxidation states.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation / Nucleophile Coordination:
-
In Suzuki couplings, a base activates the organoboron species to form a boronate complex, which then transfers its organic group to the palladium center (transmetalation).
-
In Buchwald-Hartwig aminations, the amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[8]
-
In Sonogashira couplings, a copper(I) co-catalyst typically activates the terminal alkyne, forming a copper acetylide that undergoes transmetalation with the Pd(II) complex.[9][10][11]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are crucial as they accelerate this final, product-forming step.[12][13]
Caption: Fig 1. Generalized Palladium Cross-Coupling Cycle.
The Decisive Role of Phosphine Ligands
The choice of phosphine ligand is arguably the most critical parameter for success. Modern bulky biarylphosphine ligands (e.g., Buchwald ligands) are indispensable.[13]
-
Why Bulky Ligands? Steric hindrance around the palladium center promotes the formation of monoligated Pd(0) species, which are highly active intermediates.[13] This bulkiness also accelerates the rate-determining reductive elimination step to release the product.[12][13]
-
Why Electron-Rich Ligands? Electron-donating character increases the electron density on the palladium, which facilitates the initial oxidative addition into the C-Br bond.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming aryl-aryl or aryl-heteroaryl bonds.[5][6][14] It is renowned for its mild conditions and tolerance of a wide range of functional groups.
Causality Behind Experimental Choices
-
Catalyst System: A pre-formed catalyst or an in situ combination of a palladium source (e.g., Pd(OAc)₂) and a bulky biarylphosphine ligand (e.g., SPhos, XPhos) is standard. These ligands are designed to accelerate the key steps of the catalytic cycle for challenging substrates like electron-deficient pyridines.[15]
-
Base: An aqueous solution of a carbonate base (K₂CO₃ or Cs₂CO₃) is typical. The base is crucial for activating the boronic acid partner, forming the more nucleophilic boronate species required for transmetalation.[16]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, or DME) and water is used to dissolve both the organic-soluble reactants and the inorganic base, creating the necessary biphasic conditions for the reaction to proceed efficiently.[10][16]
Recommended Reaction Parameters: Suzuki-Miyaura Coupling
| Coupling Partner | Recommended Catalyst/Ligand | Base (eq.) | Solvent System | Temp (°C) |
| Phenylboronic Acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 |
| Heteroarylboronic Acids | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100-110 |
| Alkylboronic Esters | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ (2.0) | THF/H₂O (4:1) | 80-90 |
Step-by-Step Experimental Protocol
-
Reagent Preparation: To a 25 mL oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solution should be stirred to ensure a fine suspension.
-
Reaction: Immerse the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Track the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Look for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired product.
Caption: Fig 2. Experimental Workflow for Suzuki Coupling.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[17][18]
Causality Behind Experimental Choices
-
Catalyst System: This reaction is highly sensitive to the ligand.[17] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) paired with a palladium source like Pd₂(dba)₃ or the use of pre-formed "precatalysts" are essential. These specialized systems are designed to facilitate the difficult C-N reductive elimination.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[18] These bases are strong enough to deprotonate the amine nucleophile (or the intermediate Pd-amine complex) without competing in the coupling reaction.
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are mandatory. The presence of water or protic solvents will quench the strong base and inhibit the reaction.
Recommended Reaction Parameters: Buchwald-Hartwig Amination
| Amine Nucleophile | Recommended Catalyst/Ligand | Base (eq.) | Solvent | Temp (°C) |
| Primary Aliphatic Amine | BrettPhos Precatalyst (2 mol%) | LiHMDS (1.5) | THF | 65-80 |
| Secondary Aliphatic Amine | RuPhos Precatalyst (2 mol%) | NaOt-Bu (1.4) | Toluene | 100-110 |
| Aniline / Heteroaryl Amine | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | K₃PO₄ (2.0) | Dioxane | 110 |
Step-by-Step Experimental Protocol
-
Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, this protocol is best performed in a nitrogen-filled glovebox. Add the palladium precatalyst (e.g., RuPhos Precatalyst, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq.) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the desired amine (1.2 mmol, 1.2 eq.) to the vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial tightly with a screw cap. Remove from the glovebox and place in a pre-heated heating block or oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully uncap the vial and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL). Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black.
-
Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality base or boronic acid.4. Incorrect ligand choice. | 1. Ensure a strict inert atmosphere.2. Degas solvents by sparging with Ar/N₂ for 30 min.3. Use fresh, high-purity reagents.4. Screen a different class of ligand (e.g., switch from dppf to a Buchwald-type ligand). |
| Protodebromination | Presence of a proton source (water) quenching the organopalladium intermediate before coupling. | For Buchwald-Hartwig, ensure strictly anhydrous conditions. For Suzuki, minimize water content in the solvent mixture. |
| Homocoupling of Boronic Acid | Reaction temperature is too high, or catalyst loading is too low. | Decrease the reaction temperature by 10-20 °C. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%). |
Safety & Handling
-
Palladium Catalysts & Ligands: Many palladium compounds and phosphine ligands are toxic, air-sensitive, and costly. Handle them in a fume hood or glovebox and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like NaOt-Bu and LiHMDS are highly corrosive and reactive with water. Handle under an inert atmosphere.
-
Solvents: Organic solvents like toluene and dioxane are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
References
-
ChemRxiv. (n.d.). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]
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ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Retrieved from [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
ResearchGate. (2025). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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regioselectivity in reactions of 3-Bromo-4-fluoropyridin-2-amine
An Application Guide to the Regioselective Functionalization of 3-Bromo-4-fluoropyridin-2-amine
Abstract
This compound is a pivotal building block in contemporary medicinal chemistry and materials science, offering multiple, distinct reaction sites for molecular elaboration.[1] Its utility stems from the orthogonal reactivity of the bromo and fluoro substituents, which, governed by the electronic landscape of the pyridine core, allows for precise, regioselective modifications. This guide provides an in-depth analysis of the factors dictating regioselectivity in the most common and synthetically valuable transformations of this scaffold: Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SNAr). We present not only the theoretical underpinnings but also detailed, field-proven protocols to empower researchers in drug development and chemical synthesis to harness the full potential of this versatile intermediate.
Introduction: The Strategic Value of a Polysubstituted Pyridine
The pyridine ring is an electron-deficient heterocycle, a feature that profoundly influences its chemical behavior.[1] This inherent electron deficiency facilitates nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen, which can stabilize the requisite anionic intermediates.[1] The compound this compound (CAS 1417407-29-4) is a highly functionalized example, presenting a fascinating case study in regioselectivity.[1][2][3]
The molecule possesses three key features that dictate its reactivity:
-
A C3-Bromo Substituent: The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making it the primary site for reactions involving oxidative addition, such as Palladium-catalyzed cross-couplings.[4][5]
-
A C4-Fluoro Substituent: Fluorine is the most electronegative halogen. Its strong electron-withdrawing inductive effect, combined with its position para to the ring nitrogen, makes the C4 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][6]
-
A C2-Amino Group: This strong electron-donating group modulates the overall electronics of the ring and plays a crucial role in directing potential, albeit less common, electrophilic substitution reactions.[1][7]
This guide will dissect the orthogonal reactivity at the C3 and C4 positions, providing a clear roadmap for selective functionalization.
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Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-4-fluoropyridin-2-amine
Introduction: The Strategic Importance of 3-Bromo-4-fluoropyridin-2-amine
This compound (CAS No. 1417407-29-4) is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an activating amino group, a versatile bromine atom for cross-coupling reactions, and a fluorine atom to modulate physicochemical properties, makes it a valuable precursor for the synthesis of complex molecular architectures.[1] The strategic placement of these functional groups allows for sequential and regioselective modifications, providing a robust platform for the development of novel bioactive compounds.
This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a reliable and efficient protocol. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed step-by-step procedure for a 100-gram scale synthesis, address critical safety considerations, and offer troubleshooting guidance.
Synthetic Strategy: Regioselective Bromination of 4-fluoro-2-aminopyridine
The most direct and scalable approach to this compound is the electrophilic aromatic substitution of the readily available starting material, 4-fluoro-2-aminopyridine. The key to this synthesis is controlling the regioselectivity of the bromination.
Mechanistic Rationale
The 2-amino group is a potent activating group, which strongly directs electrophiles to the ortho (3- and 5-) and para (6-) positions. In this case, the para position is blocked. The fluorine atom at the 4-position is a deactivating group but is also ortho, para-directing. The strong activating effect of the amino group dominates, making the 3- and 5-positions the most nucleophilic sites on the pyridine ring. Steric hindrance around the 5-position, which is flanked by the fluorine and the ring nitrogen, favors electrophilic attack at the less hindered 3-position.
N-Bromosuccinimide (NBS) is the brominating agent of choice for this transformation.[2] It is a solid, making it easier and safer to handle on a large scale compared to liquid bromine.[3] NBS provides a controlled, low concentration of electrophilic bromine, which helps to minimize the formation of di-brominated byproducts.[3]
Scale-Up Synthesis Workflow
The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 grams of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Material | CAS No. | Quantity | Molar Eq. |
| 4-fluoro-2-aminopyridine | 2228-11-7 | 100 g | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 167 g | 1.05 |
| Acetonitrile (anhydrous) | 75-05-8 | 1.5 L | - |
| Sodium thiosulfate | 7772-98-7 | 10% w/v aq. sol. | - |
| Ethyl acetate | 141-78-6 | 2 L | - |
| Brine (saturated NaCl solution) | - | 500 mL | - |
| Anhydrous sodium sulfate | 7757-82-6 | As needed | - |
| Silica gel (for chromatography) | 7631-86-9 | As needed | - |
| Hexanes (for chromatography) | 110-54-3 | As needed | - |
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
Reaction Pathway
Caption: Reaction for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 4-fluoro-2-aminopyridine (100 g, 0.89 mol).
-
Dissolution: Add anhydrous acetonitrile (1.5 L) to the flask and stir until the starting material is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
NBS Addition: Slowly add N-Bromosuccinimide (167 g, 0.94 mol, 1.05 eq.) portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and careful temperature control is crucial to minimize side product formation.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vigorously stirred solution of 10% aqueous sodium thiosulfate (1 L) to quench any unreacted NBS.
-
Extraction: Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 700 mL).
-
Washing: Combine the organic layers and wash with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Safety Considerations
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent.[4] It can cause severe skin burns and eye damage.[4] Avoid inhalation of dust.[4] Reactions involving NBS are exothermic and can decompose, especially in solvents like DMF, so careful temperature control is essential, particularly on a large scale.[3][5]
-
Halogenated Pyridines: The product and starting material are halogenated aromatic amines and should be handled with care. They may be harmful if swallowed or absorbed through the skin.
-
Solvents: Acetonitrile and ethyl acetate are flammable liquids. Ensure all operations are performed away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[6]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid exposure to vapors and dust.[6]
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction closely by TLC/HPLC and extend the reaction time if necessary. Ensure the NBS used is of high purity. |
| Product loss during work-up. | Ensure complete extraction by performing multiple extractions. Avoid overly vigorous washing that could lead to emulsion formation. | |
| Formation of Di-brominated Byproduct | Over-addition of NBS or poor temperature control. | Use a slight excess of NBS (1.05 eq.). Add the NBS slowly and in portions, maintaining a low reaction temperature (0-5 °C). |
| Difficult Purification | Close-running impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
The protocol described in this application note provides a robust and scalable method for the synthesis of this compound. By employing the regioselective bromination of 4-fluoro-2-aminopyridine with NBS, this valuable building block can be produced in high purity and good yield. Careful control of the reaction temperature and stoichiometry are critical for success on a large scale. Adherence to the safety precautions outlined is paramount to ensure a safe and efficient synthesis.
References
-
N-Bromosuccinimide. (2019). In Wikipedia. Retrieved from [Link]
-
Bromination safety. (2024, June 6). YouTube. Retrieved from [Link]
- Ribeiro, J. C., et al. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development, 27(11), 2115–2122.
- Costa, A., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1435–1442.
-
PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine. Retrieved from [Link]
- Lee, S., et al. (2019).
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
ResearchGate. (2017). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? Retrieved from [Link]
-
Brugarolas, P., et al. (2017). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. Retrieved from [Link]
-
Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Retrieved from [Link]
- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
- Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9150–9157.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
Upadhyay, S. K., & Jursic, B. S. (2011). Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups. ResearchGate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-4-fluoropyridin-2-amine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-4-fluoropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The inherent electronic and steric properties of this molecule can lead to common issues such as low yields, catalyst deactivation, and competing side reactions.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust starting protocol to guide your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is very low, or I'm only recovering starting material. What are the most likely causes?
A1: Low to no conversion is the most common issue with this substrate and can stem from several factors related to its unique structure. The this compound is an electron-deficient heterocycle, which can make the initial oxidative addition step of the catalytic cycle challenging.[1][2] Furthermore, the 2-amino group can act as a competing ligand, binding to the palladium center and inhibiting catalysis.[3]
Here is a systematic approach to troubleshoot this issue:
-
Catalyst & Ligand Choice: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may be ineffective. The electron-deficient nature of the pyridine ring and the potential for amine chelation necessitate a more robust catalytic system.[1][3]
-
Recommendation: Switch to a catalyst system known for coupling challenging heteroaryl halides. Buchwald ligands, such as SPhos or XPhos , paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are excellent starting points.[4] These bulky, electron-rich phosphine ligands promote the oxidative addition step and stabilize the catalytic intermediates.[1]
-
-
Inadequate Degassing: Palladium(0) catalysts are highly sensitive to oxygen. Incomplete removal of oxygen from your reaction mixture will lead to catalyst oxidation and deactivation, often observed as the formation of palladium black.[5]
-
Recommendation: Ensure your solvent and reaction setup are rigorously degassed. A common and effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes, followed by subjecting the sealed reaction flask to several cycles of vacuum backfilled with inert gas.[6]
-
-
Base Selection: The base is not just a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[7][8] An inappropriate base can lead to poor reaction rates or decomposition of starting materials.
-
Recommendation: For this substrate, a moderately strong base is often required. K₃PO₄ (potassium phosphate) is frequently a successful choice in these systems.[4] Stronger bases like hydroxides can sometimes promote side reactions, while weaker bases like carbonates (e.g., Na₂CO₃, K₂CO₃) may not be effective enough.[8]
-
-
Reaction Temperature: The oxidative addition to electron-deficient bromopyridines can be sluggish and may require higher temperatures to proceed at a reasonable rate.[1]
-
Recommendation: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C. Always monitor for potential decomposition of your starting materials or product at higher temperatures.[9]
-
Q2: I'm observing significant amounts of a side product that appears to be my starting material without the bromine atom (dehalogenation). How can I prevent this?
A2: The formation of 4-fluoropyridin-2-amine is a result of a common side reaction known as protodebromination or hydrodehalogenation.[5] This occurs when the organopalladium intermediate, formed after oxidative addition, reacts with a proton source in the mixture before it can undergo transmetalation with the boronic acid.
Here are key strategies to minimize this side reaction:
-
Water Content: While a small amount of water is often beneficial or necessary for Suzuki couplings (especially when using inorganic bases), excess water can be a proton source.[10][11]
-
Recommendation: If using a biphasic solvent system (e.g., Dioxane/Water), try reducing the proportion of water. For example, move from a 5:1 to a 10:1 ratio.[6] Alternatively, using anhydrous solvents with a soluble base like CsF or KF might be an option, though this requires careful drying of all reagents.
-
-
Boronic Acid Quality and Stoichiometry: Impure or decomposed boronic acid can lead to slower transmetalation, giving the hydrodehalogenation pathway more time to occur. Boronic acids can degrade over time, especially if not stored properly.
-
Recommendation: Use a fresh, high-purity boronic acid. Consider using a slight excess (1.2–1.5 equivalents) to increase the rate of transmetalation relative to the side reaction.[4] Using a more stable boronic acid derivative, like a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K), can also be highly effective.[12][13]
-
-
Choice of Base: Some bases can exacerbate the issue. For instance, using hydroxide bases in alcoholic solvents can generate palladium-hydride species that lead to dehalogenation.[5]
-
Recommendation: Stick with phosphate (K₃PO₄) or carbonate (Cs₂CO₃, K₂CO₃) bases, which are generally less prone to causing this side reaction.[8]
-
Q3: My reaction works, but the yield is inconsistent between batches. What should I check?
A3: Reproducibility issues often point to subtle variations in reagents or reaction setup.
-
Reagent Quality:
-
Palladium Catalyst: The activity of palladium precatalysts can vary. Pd₂(dba)₃, for example, can degrade over time.[5] Ensure it is stored correctly and is of good quality.
-
Boronic Acid: As mentioned, boronic acids can protodeboronate upon storage.[12] Check the purity of your boronic acid.
-
Solvent Purity: Peroxides in solvents like THF or dioxane can interfere with the reaction. Use freshly distilled or high-purity anhydrous solvents.
-
-
Inert Atmosphere: The efficiency of degassing can vary. A small leak in your apparatus can be enough to kill a sensitive reaction. Ensure all joints are well-sealed.
-
Water Content: The amount of water can be critical. If using anhydrous solvents, ensure they are truly dry. If using an aqueous mixture, ensure the ratio is consistent.
Frequently Asked Questions (FAQs)
What is the best "go-to" catalyst and ligand combination for this compound?
For a challenging substrate like this, starting with a modern, highly active catalyst system is recommended. A combination of Pd₂(dba)₃ (2.5 mol %) as the palladium source and a bulky, electron-rich biarylphosphine ligand like XPhos (6 mol %) is a robust starting point.[4] Using a pre-formed palladium-ligand complex, known as a precatalyst, can also improve reproducibility.[4]
How do I choose the right solvent?
Aprotic polar solvents are generally preferred. 1,4-Dioxane , Toluene , and THF are common choices, often with a small amount of water to help dissolve the inorganic base.[6][10][14] The choice can be system-dependent; for example, some reactions perform better in Toluene, while others favor Dioxane.[15] A good starting point is a Dioxane/Water (e.g., 10:1) mixture.[6]
Which boronic acid derivative is best: boronic acid, pinacol ester, or trifluoroborate salt?
-
Boronic Acids (-B(OH)₂): Most common and readily available. However, they can be prone to decomposition (protodeboronation).[5]
-
Pinacol Esters (-Bpin): More stable than boronic acids and less prone to decomposition. Often used when the corresponding boronic acid is unstable.[6]
-
Potassium Trifluoroborate Salts (-BF₃K): Very stable, crystalline solids that are easy to handle. They are an excellent alternative for difficult couplings.[12][16]
For this specific substrate, if you are having issues with boronic acid stability, switching to the corresponding pinacol ester or trifluoroborate salt is a highly recommended strategy.
How critical is the order of addition of reagents?
For maximum reproducibility, a consistent order of addition is important. A standard procedure is to add the solid reagents (bromopyridine, boronic acid, base, catalyst, and ligand) to the reaction flask first. The flask is then sealed and subjected to several vacuum/inert gas cycles. Finally, the degassed solvent(s) are added via syringe under a positive pressure of inert gas.[6]
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura coupling. For this compound, the Oxidative Addition step is often rate-limiting, and the catalyst can be sequestered by the 2-amino group, leading to inefficiencies.
Caption: The catalytic cycle highlighting key steps.
Troubleshooting Flowchart
Use this decision tree to diagnose and resolve common issues with your reaction.
Caption: A step-by-step guide to troubleshooting.
Optimized Starting Protocol
This protocol provides a robust set of starting conditions that can be further optimized.
| Reagent/Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.3 equiv |
| Palladium Source | Pd₂(dba)₃ | 2.5 mol % |
| Ligand | XPhos | 6.0 mol % |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O | 10:1 ratio (e.g., 2.0 mL / 0.2 mL) |
| Temperature | 100 - 110 °C | |
| Atmosphere | Inert (Argon or Nitrogen) | Rigorous degassing is essential. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid partner (1.3 equiv), K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (0.025 equiv), and XPhos (0.06 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.
-
Prepare the 10:1 Dioxane/H₂O solvent mixture and degas it by bubbling with inert gas for at least 20 minutes.
-
Using a syringe, add the degassed solvent to the reaction vessel.
-
Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction for 12-24 hours. Monitor the progress by taking aliquots and analyzing via TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wang, C., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... MDPI.
- Molander, G. A., & Gormis, E. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Wikipedia. (n.d.). Suzuki reaction.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low....
- BenchChem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- Riddell, S. M., & Caggiano, L. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. mdpi.com [mdpi.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
common side reactions with 3-Bromo-4-fluoropyridin-2-amine
Welcome to the technical support resource for 3-Bromo-4-fluoropyridin-2-amine (CAS: 1417407-29-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and their relative reactivities?
A1: this compound has three key functional groups that dictate its reactivity: the bromine at C3, the fluorine at C4, and the amine at C2. The pyridine ring itself is electron-deficient, which facilitates nucleophilic substitution.[1]
-
C3-Bromine: This is the most versatile and commonly targeted site. The C-Br bond is highly susceptible to oxidative addition with palladium(0) catalysts, making it the primary handle for transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]
-
C4-Fluorine: The fluorine atom is a potential leaving group for nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. However, in cross-coupling reactions, the C-Br bond is significantly more reactive. SNAr at the C4 position typically requires strong nucleophiles and/or harsh reaction conditions (e.g., high temperatures).
-
C2-Amine: The amino group is a nucleophile and a base. It can undergo reactions such as acylation, alkylation, or act as an intramolecular nucleophile. It also strongly activates the pyridine ring and can direct metallation. Unwanted reactions at this site can be a significant issue if not properly managed.
Q2: I am observing a significant amount of a dehalogenated byproduct (4-fluoropyridin-2-amine) in my palladium-catalyzed cross-coupling reaction. What is the cause and how can I prevent it?
A2: The formation of 4-fluoropyridin-2-amine is a common side reaction known as proto-dehalogenation (or hydrodehalogenation). This occurs when the organometallic intermediate in the catalytic cycle is protonated by a source in the reaction mixture (e.g., water, alcohol solvents, or impurities) before reductive elimination can occur.
Troubleshooting Strategies:
-
Choice of Base and Solvent: Use anhydrous solvents and non-protic bases. Switching from a base like Na₂CO₃ in aqueous solution to a non-aqueous base like K₃PO₄ or Cs₂CO₃ in solvents like dioxane or toluene can significantly reduce this side reaction.
-
Palladium Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination relative to proto-dehalogenation. Consider using ligands such as SPhos, XPhos, or RuPhos.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the proto-dehalogenation pathway.
-
Strict Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the catalyst and other side reactions.
Q3: My cross-coupling reaction at the C3-Br position is sluggish. Before I assume the catalyst is dead, what other parameters should I investigate?
A3: Sluggish conversion can stem from several factors beyond simple catalyst death. The electronic nature of your coupling partner and the specific reaction conditions are critical.
-
Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and not decomposed. Boronic acids can dehydrate to form unreactive boroxines. A common troubleshooting step is to use the corresponding pinacol boronate ester, which is often more stable.
-
Base Activation: The base is crucial for the transmetalation step. K₃PO₄ is often more effective than weaker bases like Na₂CO₃ for activating boronic acids. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.
-
Solvent Choice: The solvent must be appropriate for the reaction temperature and solubilize the reactants. Common choices include dioxane, toluene, or DMF. For some reactions, a mixture of solvents (e.g., toluene/water) can be beneficial.
Q4: I am attempting a nucleophilic substitution at the C4-F position, but the reaction is not working. What conditions favor this transformation?
A4: Displacing the fluoride at the C4 position via SNAr is challenging but feasible. Fluorine is generally a poor leaving group in SNAr on halo-heterocycles compared to chlorine or bromine under many conditions.[1] However, the high electronegativity of fluorine strongly activates the position towards nucleophilic attack.
To promote SNAr at C4, consider the following:
-
Strong Nucleophiles: Use potent nucleophiles like sodium methoxide, sodium thiophenoxide, or secondary amines like piperidine.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are ideal as they can stabilize the charged Meisenheimer intermediate formed during the reaction.[1]
-
Elevated Temperatures: Heating the reaction, often to >100 °C, is typically required to achieve a reasonable reaction rate.
-
Phase-Transfer Catalysis: For some nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between an inorganic nucleophile and the organic substrate.
Troubleshooting Guides
Scenario 1: Unexpected Product Formation in a Suzuki Coupling
Problem: You are performing a Suzuki coupling with an arylboronic acid expecting the product A , but you observe significant formation of a homocoupled boronic acid byproduct (B ) and a debrominated starting material (C ).
| Compound | Structure | Common Cause |
| Product A | Desired C-C coupled product | Successful Catalytic Cycle |
| Byproduct B | Ar-Ar (from boronic acid) | O₂ contamination; incorrect Pd:ligand ratio |
| Byproduct C | 4-fluoropyridin-2-amine | Proto-dehalogenation |
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve common issues in a Suzuki coupling reaction involving this compound.
Caption: Troubleshooting workflow for a Suzuki coupling reaction.
Detailed Protocol: Optimized Suzuki Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Loading: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.
-
Inerting: Seal the Schlenk flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous dioxane or toluene via cannula. Bubble argon through the solution for 15-20 minutes to ensure thorough deoxygenation.
-
Initiation: Add the catalyst/ligand mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Scenario 2: Competing Reaction Pathways
Problem: You are attempting to perform a reaction at the C2-amino group (e.g., acylation), but you are observing side reactions involving the C3-Br or C4-F positions.
The reactivity of this compound is a balance between its three functional groups. The chosen reaction conditions will dictate the outcome.
Caption: Competing reaction pathways for this compound.
Strategy for Selective N-Acylation:
To selectively react at the C2-amino group while leaving the C3-Br and C4-F bonds intact, use mild, non-nucleophilic conditions that favor reaction with the amine.
-
Reagent Choice: Use an acylating agent like acetic anhydride or acetyl chloride.
-
Base: Employ a non-nucleophilic organic base like triethylamine or pyridine to scavenge the acid byproduct (e.g., HCl). Pyridine can also serve as the solvent.
-
Temperature: Run the reaction at a low temperature (0 °C to room temperature) to prevent SNAr at the C4 position or other heat-induced side reactions.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.
This approach ensures that the reaction conditions are not harsh enough to promote the competing cross-coupling or SNAr pathways, leading to the desired N-acylated product.
References
-
This compound. (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2005). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
Technical Support Center: Preventing Dehalogenation of 3-Bromo-4-fluoropyridin-2-amine in Cross-Coupling Reactions
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the unwanted dehalogenation of 3-Bromo-4-fluoropyridin-2-amine during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and encounter the formation of 4-fluoropyridin-2-amine as a yield-reducing byproduct.
The unique electronic nature of this substrate—an electron-deficient pyridine ring substituted with a coordinating amino group, a moderately activating fluorine atom, and a reactive bromine atom—presents a specific set of challenges. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and maximize the yield of your desired coupled product.
Troubleshooting Guide: Diagnosis and Corrective Actions
This section addresses specific issues you may encounter during your experiments. The solutions are presented in a logical order, starting with the most impactful and common adjustments.
Question 1: I'm observing a significant amount of the dehalogenated byproduct, 4-fluoropyridin-2-amine, in my reaction. What is the primary cause?
Answer: The formation of 4-fluoropyridin-2-amine is a result of a competitive side reaction known as hydrodehalogenation (or debromination). In the context of a palladium-catalyzed cycle, this typically occurs when the rate of the desired cross-coupling pathway is slow compared to a pathway that results in the replacement of the bromine atom with a hydrogen atom.
The most plausible mechanism involves the generation of a palladium-hydride (Pd-H) species. This species can arise from several sources, including the base, solvent, or additives.[1] The Pd-H species can then participate in the catalytic cycle, leading to the formation of the dehalogenated byproduct instead of the desired coupled product. The electron-deficient nature of the pyridine ring can make the C-Br bond particularly susceptible to this side reaction.[2]
Question 2: My reaction is sluggish, and dehalogenation is the major competing reaction. How can I adjust my catalyst system to favor the desired coupling?
Answer: A slow reaction rate is a primary driver for dehalogenation, as it allows more time for competing side reactions to occur. The choice of palladium catalyst and, more importantly, the phosphine ligand is the most critical factor in accelerating the desired catalytic cycle.[3]
The key steps to accelerate are oxidative addition and reductive elimination. For electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center, promote a fast rate of reductive elimination (the product-forming step), and can sterically hinder the approach of hydride sources, thus disfavoring dehalogenation.[4][5]
Recommended Ligand Screening Strategy:
| Ligand Type | Specific Examples | Rationale for Use |
| Buchwald-Type Biarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding. Generally the first choice for challenging substrates. They accelerate reductive elimination, often outcompeting dehalogenation pathways.[6] |
| Carbene Ligands (NHCs) | IPr, IMes | Offer strong electron donation and steric bulk, which can be effective in preventing catalyst deactivation and promoting coupling over dehalogenation.[7] |
| Bidentate Ligands | Xantphos | This ligand has a large "bite angle" which can influence the geometry at the metal center and promote the desired reductive elimination step.[8] |
Corrective Action: Switch from simple phosphine ligands like PPh₃ or tetrakis(triphenylphosphine)palladium(0) to a more advanced catalyst system. Pre-formed palladium precatalysts (e.g., XPhos Pd G3) are often superior as they ensure a consistent ligand-to-metal ratio and are more stable.[9]
Question 3: Could my choice of base be the source of the problem?
Answer: Absolutely. The base plays a crucial role not only in the transmetalation step (in Suzuki couplings) but can also be a primary source of the hydride species that cause dehalogenation.[1]
-
Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig aminations, can sometimes promote dehalogenation, especially at elevated temperatures or in the presence of trace water.
-
Protic impurities in the base or solvent can react with strong bases to generate hydride donors.[1]
-
Carbonate and phosphate bases are generally considered safer choices regarding dehalogenation. They are typically less basic than alkoxides and are less likely to generate hydride species.
Recommended Bases:
| Base | Typical Cross-Coupling | Comments |
| K₃PO₄ (Potassium Phosphate) | Suzuki, Buchwald-Hartwig | A moderately strong, non-nucleophilic base. Often an excellent choice for minimizing dehalogenation. |
| Cs₂CO₃ (Cesium Carbonate) | Suzuki, Buchwald-Hartwig | Its high solubility in organic solvents can be advantageous. Generally a mild and effective choice. |
| K₂CO₃ (Potassium Carbonate) | Suzuki | A standard, cost-effective choice, though sometimes less effective than K₃PO₄ or Cs₂CO₃ for challenging substrates. |
| LiHMDS (Lithium bis(trimethylsilyl)amide) | Buchwald-Hartwig | A strong, non-nucleophilic base that has shown success with 2-aminopyridine substrates where other bases fail.[10] |
Corrective Action: If you are using a strong alkoxide base and observing dehalogenation, switch to a milder inorganic base like finely ground K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous.
Question 4: I am performing a Suzuki-Miyaura coupling. Could the boronic acid be the issue?
Answer: Yes, protodeboronation, the cleavage of the C-B bond of the boronic acid by a proton source, is a common side reaction. This depletes the active coupling partner and can lead to lower yields. While it doesn't directly cause dehalogenation of your starting material, it slows down the overall productive reaction rate, indirectly allowing more time for dehalogenation to occur.
Corrective Action:
-
Check Boronic Acid Quality: Ensure your boronic acid is pure and has not degraded during storage.
-
Use Boronate Esters: Pinacol boronate esters (B(pin)) are often more stable towards protodeboronation than their corresponding boronic acids.[6]
-
Use Anhydrous Conditions: Meticulously exclude water from the reaction to minimize both protodeboronation and potential hydride formation.[11]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of dehalogenation, and where does it compete with the productive cycle?
A1: Dehalogenation primarily competes with the desired reductive elimination step. After oxidative addition of the this compound to the Pd(0) catalyst and subsequent transmetalation (in the case of Suzuki coupling) or amine binding/deprotonation (in Buchwald-Hartwig), a key intermediate is formed. The desired pathway is the reductive elimination of the coupled product. The competing dehalogenation pathway is thought to proceed via a palladium-hydride intermediate, which can reductively eliminate the dehalogenated product.
Optimized General Protocol for Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize dehalogenation.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: If not already done, degas the resulting slurry by bubbling argon through it for 15-20 minutes while stirring.
-
Catalyst Addition: Briefly remove the inert gas flow and add the palladium precatalyst. Quickly seal the flask and re-establish the positive inert gas pressure.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (start with 80-90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
- BenchChem. (n.d.). Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide.
- BenchChem. (n.d.). This compound | 1417407-29-4.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate.
- Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros.
- BenchChem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
- Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 46(6), 1936–1947. ACS Publications.
- Donohoe, T. J., et al. (2008). Partial reduction of electron-deficient pyridines. PubMed.
- Stroup, B. W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039–2042. PubMed.
- Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–390. ACS Publications.
- BenchChem. (n.d.). troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Nolan, S. P. (2007). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
- Gildner, P. G., & Colacot, T. J. (2015). A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. RSC Publishing.
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- 2. Partial reduction of electron-deficient pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
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- 11. This compound | 1417407-29-4 | Benchchem [benchchem.com]
Technical Support Center: Catalyst Selection for Difficult Couplings with 3-Bromo-4-fluoropyridin-2-amine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-4-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this challenging substrate. The inherent electronic properties and substitution pattern of this compound present unique challenges, including potential catalyst inhibition by the 2-amino group and the electron-deficient nature of the pyridine ring. This resource provides a structured approach to catalyst selection and reaction optimization to ensure successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The main challenges arise from the electronic and structural features of the molecule:
-
Coordination of the 2-amino group: The lone pair on the nitrogen of the 2-amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[1]
-
Electron-deficient pyridine ring: The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the oxidative addition step of the catalytic cycle.
-
Steric hindrance: The substituents ortho to the bromine atom (the 2-amino group) can create steric hindrance, impacting the approach of the catalyst and the coupling partners.
Q2: How do I choose the right palladium precatalyst and ligand for my specific coupling reaction with this substrate?
A2: The choice of catalyst system is critical for success. Here is a general guideline:
-
For Suzuki-Miyaura couplings, consider using bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC)-based catalysts such as PEPPSI-IPr .[2] These ligands promote the key oxidative addition and reductive elimination steps.
-
For Buchwald-Hartwig aminations, sterically hindered biaryl phosphine ligands are often required. Ligands such as tBuDavePhos , XPhos , or TrixiePhos have shown success in couplings with challenging substrates.[3]
-
For Sonogashira couplings, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃ or XPhos , often in the presence of a copper(I) co-catalyst, is a good starting point. Copper-free conditions are also possible with appropriate ligand selection.[4]
Q3: What is the role of the base in these reactions, and how do I select the appropriate one?
A3: The base plays a crucial role in the catalytic cycle, and its choice depends on the specific coupling reaction:
-
Suzuki-Miyaura: The base, typically a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄), is required to activate the boronic acid for transmetalation.[5] The strength of the base can influence the reaction rate and functional group tolerance.
-
Buchwald-Hartwig: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally used to deprotonate the amine coupling partner.[3][6]
-
Sonogashira: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to neutralize the hydrogen halide byproduct and can also serve as the solvent.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction with this compound is not proceeding or giving very low yields. What should I check first?
A: Low or no yield is a common issue that can often be resolved by systematically evaluating the following parameters:
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[5][8]
-
Reagent and Solvent Quality: Use high-purity, anhydrous solvents and reagents. Trace amounts of water can be detrimental, especially in Buchwald-Hartwig aminations.
-
Catalyst and Ligand Choice: For this challenging substrate, standard catalysts like Pd(PPh₃)₄ may not be effective. Consider switching to a more robust system with a bulky, electron-rich ligand as recommended in the FAQs.
-
Base Strength and Solubility: Ensure the base is appropriate for the reaction type and is sufficiently soluble in the reaction medium. For Suzuki couplings, the addition of water can sometimes improve the solubility and efficacy of inorganic bases.[5]
Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination)
Q: I am observing significant amounts of homocoupled boronic acid (in Suzuki) or alkyne (in Sonogashira) byproducts. How can I minimize these?
A: Homocoupling is often a result of oxygen contamination.
-
Improve Degassing: Enhance your degassing procedure for solvents and the reaction mixture. Freeze-pump-thaw cycles are generally more effective than sparging with an inert gas.
-
Sonogashira Specifics: In Sonogashira couplings, the copper co-catalyst can promote alkyne homocoupling (Glaser coupling).[9] If this is a persistent issue, consider a copper-free protocol using a ligand like XPhos.[4]
-
Debromination: The formation of 4-fluoropyridin-2-amine (debrominated starting material) can occur, particularly with very electron-rich and bulky phosphine ligands.[6] If this is a major pathway, you may need to screen different ligands or lower the reaction temperature.
Recommended Catalyst Systems and Protocols
The following tables summarize recommended starting conditions for each coupling type. These should be considered as starting points for optimization.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 |
| PEPPSI-IPr | - | Cs₂CO₃ | t-AmylOH | 100 |
A generalized workflow for catalyst selection in Suzuki-Miyaura coupling is depicted below.
Caption: Suzuki-Miyaura catalyst selection workflow.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | tBuDavePhos | NaOt-Bu | Toluene | 100-110 |
| Pd(OAc)₂ | XPhos | LiHMDS | 1,4-Dioxane | 100-110 |
The catalytic cycle for the Buchwald-Hartwig amination is illustrated below, highlighting the key role of the ligand.
Caption: Buchwald-Hartwig catalytic cycle.
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Palladium Precatalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | CuI | Et₃N | DMF | 80-100 |
| PdCl₂(CH₃CN)₂ | XPhos | None (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 100 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until completion (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
In a separate flask, dissolve this compound (1.0 mmol) and the amine coupling partner (1.2 mmol) in the anhydrous, degassed solvent (e.g., toluene, 4 mL).
-
Add the substrate solution to the Schlenk tube containing the catalyst system.
-
Seal the tube and heat to the desired temperature (e.g., 110 °C) with stirring for the required time.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) iodide (5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., DMF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress.
-
Upon completion, cool to room temperature and follow a standard aqueous workup and purification by column chromatography.[10]
References
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link].
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link].
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link].
-
Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. Available at: [Link].
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton - University of Southampton. Available at: [Link].
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link].
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link].
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link].
-
Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Royal Society of Chemistry. Available at: [Link].
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link].
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].
-
Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. Available at: [Link].
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link].
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link].
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. Available at: [Link].
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link].
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link].
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link].
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link].
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link].
-
Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. PMC - PubMed Central. Available at: [Link].
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link].
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link].
-
Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. MDPI. Available at: [Link].
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Technical Support Center: Purification of 3-Bromo-4-fluoropyridin-2-amine Reaction Products
Welcome to the technical support center for the purification of 3-bromo-4-fluoropyridin-2-amine and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification challenges. As a versatile building block in organic synthesis, ensuring the purity of this compound and its derivatives is paramount for the success of subsequent reactions and the integrity of your research.[1]
Troubleshooting Guide
Navigating the complexities of purification can be challenging. This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of this compound reaction products.
Common Purification Problems and Solutions
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield After Purification | Product instability under purification conditions.[2] | Monitor for product degradation via TLC or LC-MS during purification. Consider less harsh methods or minimizing exposure time to the stationary phase.[2][3] |
| Incomplete extraction from the aqueous phase.[4] | Adjust the pH of the aqueous layer to ensure the amine is in its neutral, less water-soluble form. Perform multiple extractions with smaller volumes of organic solvent.[4] | |
| Suboptimal reaction conditions leading to poor conversion.[2] | Re-evaluate reaction parameters such as temperature, time, and reagent stoichiometry.[2] | |
| Poor Purity (Presence of Isomers and Other Impurities) | Co-elution of structurally similar impurities during chromatography.[5] | Optimize the mobile phase by adjusting solvent polarity or pH.[3] Consider a different stationary phase (e.g., alumina or a functionalized silica gel).[3][6] |
| Incomplete removal of starting materials. | Increase the efficiency of the purification method, for instance, by using a longer chromatography column or a more selective recrystallization solvent. | |
| Formation of tarry byproducts. | Overheating or decomposition of materials.[7] Maintain strict temperature control during the reaction and purification steps.[7] | |
| Difficulty in Chromatographic Separation | Peak tailing of the basic amine product on acidic silica gel.[3][6] | Add a competing base like triethylamine (TEA) to the mobile phase to mask the acidic silanol groups on the silica.[3] Use an amine-functionalized stationary phase.[6] |
| Poor resolution between the product and impurities.[3] | Employ a shallower solvent gradient in column chromatography.[5] Consider using a higher-resolution column or preparative HPLC.[3][7] | |
| Product degradation on the column.[3] | Switch to a less acidic stationary phase like deactivated silica or alumina.[3][8] Minimize the time the compound spends on the column.[3] |
Logical Workflow for Troubleshooting Purification Issues
The following diagram outlines a systematic approach to troubleshooting common purification challenges.
Caption: A logical workflow for systematically diagnosing and resolving purification problems.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound and its derivatives.
Q1: What are the most effective methods for purifying crude this compound reaction products?
The most common and effective purification techniques are column chromatography, recrystallization, and liquid-liquid extraction.[4] The choice of method depends on the scale of your reaction, the nature of the impurities, and the required final purity.[4]
Q2: What are the typical impurities I might encounter?
Common impurities include unreacted starting materials, byproducts from side reactions, and positional isomers. The specific impurities will be highly dependent on the synthetic route used.[4] For instance, in reactions involving nitration, isomers such as 2-amino-4-bromo-5-nitropyridine can be a significant impurity if reaction conditions are not carefully controlled.[7]
Q3: How can I assess the purity of my final product?
Purity can be assessed using a combination of techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][9]
Q4: My aminopyridine derivative is showing significant peak tailing during silica gel chromatography. What is the cause and how can I fix it?
Peak tailing for basic compounds like aminopyridines is often caused by strong interactions between the basic nitrogen atom and acidic silanol groups on the silica surface.[3][6] To mitigate this, you can:
-
Add a small amount of a competing base, such as triethylamine (TEA), to your mobile phase.[3][6]
-
Use a less acidic or deactivated stationary phase, such as amine-functionalized silica gel or alumina.[6]
Q5: I am having trouble removing a highly polar impurity. What do you suggest?
For highly polar impurities, consider the following:
-
Aqueous Wash: If the impurity is water-soluble, a simple aqueous workup or liquid-liquid extraction can be effective.
-
Reverse-Phase Chromatography: If the impurity is significantly more polar than your product, reverse-phase chromatography (e.g., using a C18 column) can provide excellent separation.[5]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a powerful method for removing polar impurities.
Relationship Between Purification Methods and Impurity Types
The following diagram illustrates which purification methods are best suited for removing different types of impurities.
Caption: Mapping of purification methods to the types of impurities they effectively remove.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.[8][10] The ideal Rf value for your product should be around 0.2-0.3 for optimal separation.[4]
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[4] Pour the slurry into a column and allow it to pack evenly, avoiding air bubbles.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[4] For solid samples, you can pre-adsorb the material onto a small amount of silica gel to create a dry, free-flowing powder, which is then carefully added to the top of the packed column.[4]
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent.[4]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of your product using TLC.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.[4]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your crude product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyridine derivatives include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[11][12]
-
Dissolution: Dissolve the crude material in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: General Procedure for Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
pH Adjustment: Adjust the pH of the aqueous layer to ensure your aminopyridine product is in its neutral form (typically basic conditions), which will maximize its partitioning into the organic layer.[4]
-
Extraction: Transfer the mixture to a separatory funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate.
-
Separation and Repeated Extraction: Drain the organic layer. Extract the aqueous layer multiple times with fresh portions of the organic solvent to maximize recovery.[4]
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
References
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- This compound | 1417407-29-4 | Benchchem.
- A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M - The Royal Society of Chemistry.
- Technical Support Center: Purification of Fluorinated Pyridine Derivatives - Benchchem.
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- preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
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- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
- 3-Bromo-4-fluoropyridine 97 116922-60-2 - Sigma-Aldrich.
- 1417407-29-4|this compound|BLD Pharm.
- Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples | Request PDF - ResearchGate.
- An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed.
- 3-bromo-2-fluoropyridin-4-ol | 1807230-95-0 - Sigma-Aldrich.
- A novel micro pressurized liquid extraction method for very rapid solid sample preparation.
- This compound | 1417407-29-4 - ChemicalBook.
- Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products - Benchchem.
- CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents.
- Scalable Enantioseparation of Amino Acid Derivatives Using Continuous Liquid−Liquid Extraction in a Cascade of Centrifugal Con.
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC - NIH.
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- EP0913381B1 - Method for purifying a bromine compound - Google Patents.
- 3-bromo-4-aminotoluene - Organic Syntheses Procedure.
- Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine - Benchchem.
- 1364917-17-8|3-Bromo-2-fluoropyridin-4-amine|BLD Pharm.
- This compound (C007B-513432) - Cenmed Enterprises.
- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents.
- 3-Amino-4-bromopyridine | CAS#:239137-39-4 | Chemsrc.
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- 12. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Managing Low Reactivity of 3-Bromo-4-fluoropyridin-2-amine
Welcome to the technical support center for 3-Bromo-4-fluoropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this versatile but often unreactive building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its chemistry, drawing on established literature and field-proven insights.
Section 1: Understanding the Reactivity Profile
Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound. The molecule's low reactivity in certain transformations is a direct consequence of its electronic and structural features.
-
Electron-Deficient Ring: The pyridine nitrogen acts as a strong electron-withdrawing group, reducing the electron density of the aromatic ring. This deactivation makes the C-Br bond less susceptible to oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions.[1][2]
-
Catalyst Inhibition: The 2-amino group and the pyridine nitrogen can act as bidentate ligands, coordinating to the palladium catalyst. This chelation can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalytic cycle and halting the reaction.[1][3]
-
Dueling Reactive Sites: The molecule possesses two key reactive sites: the C-Br bond at the 3-position, typically targeted for cross-coupling, and the C-F bond at the 4-position, which is activated for nucleophilic aromatic substitution (SNAr).[4][5] Reaction conditions must be carefully selected to favor one pathway over the other. The C-F bond's reactivity is enhanced by the high electronegativity of fluorine, often making it a better leaving group in SNAr reactions compared to chlorine.[4][5]
Reactivity Map Diagram
Caption: Key reactive sites and challenges of the title compound.
Section 2: Troubleshooting Guide for Cross-Coupling Reactions
This section addresses common failures in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling is failing. What's the first thing I should check?
Answer: The primary culprit in failed Suzuki couplings with this substrate is often related to the catalyst system. The 2-amino group can chelate the palladium center, leading to inactive species.[1]
Troubleshooting Steps:
-
Evaluate the Ligand: Standard ligands like PPh3 are often ineffective. Switch to bulky, electron-rich biaryl phosphine ligands. These ligands create a sterically hindered environment around the palladium, which discourages the inhibitory binding of the 2-amino group and promotes the desired catalytic cycle.[2]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)2, use a well-defined pre-catalyst.[3] Pre-catalysts provide more reliable and reproducible generation of the active catalytic species.
-
Base Selection: The choice of base is critical. While strong bases are needed to activate the boronic acid, overly harsh conditions can lead to side reactions.[6] A finely powdered, anhydrous base is essential for reproducibility.
| Ligand Recommendation | Rationale | Recommended Pre-catalyst |
| RuPhos / XPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. | RuPhos Pd G3 / XPhos Pd G3 |
| tBuBrettPhos | Specifically developed for challenging C-N and C-C couplings with heterocyclic substrates.[3] | tBuBrettPhos Pd G3 |
Q2: I'm attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (C-Br bond replaced by C-H). How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient aryl halides.[1] It often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination.
Troubleshooting Steps:
-
Ligand Choice is Key: The ligand has the most significant impact. Sterically hindered ligands that accelerate reductive elimination are crucial. Ligands like SPhos or XPhos have shown success in similar systems.[1]
-
Base Strength and Type: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[7] Sodium tert-butoxide (NaOtBu) is a common choice, but if side reactions persist, a weaker base like K3PO4 or Cs2CO3 may be beneficial, albeit potentially requiring higher temperatures.
-
Ensure Anhydrous Conditions: Water can facilitate the hydrodehalogenation pathway. Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2]
Q3: My Sonogashira coupling gives a low yield, with a lot of alkyne homo-coupling (Glaser coupling) byproduct. What should I do?
Answer: Excessive homo-coupling suggests that the transmetalation of the copper acetylide to the palladium center is inefficient, or the oxidative addition step is slow. The 2-amino group can be particularly problematic in Sonogashira reactions.
Troubleshooting Steps:
-
Protect the Amino Group: In some challenging Sonogashira couplings of aminopyridines, protecting the amino group (e.g., as a pivalamide) can dramatically improve yields by preventing catalyst inhibition. A study on a similar substrate, 6-bromo-3-fluoro-2-pyridinamidoxime, showed that the reaction failed, while the corresponding cyanopyridine precursor coupled efficiently.[8]
-
Optimize the Catalyst System: While Pd(PPh3)4 with CuI is standard, it may not be optimal here. Screening different palladium sources (e.g., Pd(CF3COO)2) and phosphine ligands can be effective.[9][10]
-
Solvent and Base: A combination of a polar aprotic solvent like DMF and an amine base such as Et3N is a good starting point.[9][10] The amine acts as both a base and a solvent.
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | Pd(CF3COO)2 (2.5 mol%) / PPh3 (5 mol%) | Shown to be effective for 2-amino-3-bromopyridines.[9] |
| Co-catalyst | CuI (5 mol%) | Facilitates the formation of the copper acetylide.[11] |
| Base / Solvent | Et3N / DMF | Standard conditions providing good solubility and basicity.[9] |
| Temperature | 80-100 °C | Elevated temperature is often required to drive the reaction. |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Q4: I want to perform an SNAr reaction at the C-F bond. What conditions should I use, and will the C-Br bond interfere?
Answer: The C-F bond at the 4-position is highly activated for SNAr due to its position relative to the electron-withdrawing pyridine nitrogen. Generally, SNAr reactions on fluoropyridines are significantly faster than on their chloro- or bromo-analogs.[4][5] Under typical SNAr conditions (a nucleophile with a base in a polar aprotic solvent), the C-Br bond is unlikely to react.
Troubleshooting Steps:
-
Choice of Nucleophile: The reaction works well with a variety of N, O, and S-based nucleophiles. Stronger nucleophiles will react more readily.
-
Solvent and Base: A polar aprotic solvent like DMSO or DMF is ideal as it solvates the cation of the base, leaving a more "naked" and reactive anionic nucleophile.[12] A non-nucleophilic base like K2CO3 or Cs2CO3 is typically used to generate the active nucleophile in situ.
-
Temperature: Reactions can often be run from room temperature to moderate heat (e.g., 80-100 °C). Start at a lower temperature and slowly increase if the reaction is sluggish to minimize potential side reactions.
Typical SNAr Protocol
-
To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), the desired nucleophile (1.1-1.5 equiv.), and a base (e.g., K2CO3, 2.0 equiv.).
-
Add a dry, polar aprotic solvent (e.g., DMSO or DMF).
-
Stir the reaction at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I perform halogenation at the 3-position if I start with 4-fluoro-2-aminopyridine? A: Direct C-H halogenation at the 3-position of pyridines is notoriously difficult due to the ring's electron-deficient nature.[13][14] Electrophilic aromatic substitution requires harsh conditions and often gives mixtures of regioisomers.[14] More modern methods involve complex multi-step sequences, such as those proceeding through Zincke imine intermediates.[13][14] It is generally more practical to purchase or synthesize the 3-bromo derivative directly.
Q: Is the amino group acidic enough to be deprotonated by strong bases like NaOtBu? A: Yes, the pKa of the N-H bond of an aminopyridine is low enough that strong bases can deprotonate it. This can lead to N-arylation side products in Buchwald-Hartwig reactions if the amine coupling partner is not chosen carefully, or it can interfere with other base-sensitive functional groups.
Q: What is the best way to purify the final products? A: The basicity of the pyridine nitrogen and the polarity of the amino group mean that column chromatography on silica gel is the most common purification method. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is typically effective. Care should be taken as the products can sometimes streak on silica; adding a small amount of triethylamine (~0.5-1%) to the eluent can often mitigate this issue by neutralizing acidic sites on the silica.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. BenchChem.
- D. M. Schultz, J. P. Wolfe. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- SciSpace. (2006).
- ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- MDPI. (2006).
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- ChemRxiv. (n.d.).
- NIH. (2022).
- Organic Chemistry Portal. (2026).
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in Reactions of 3-Bromo-4-fluoropyridin-2-amine
Welcome to the technical support center for navigating the complexities of solvent effects in reactions involving 3-bromo-4-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The strategic placement of bromine, fluorine, and an amino group on the pyridine ring offers significant synthetic flexibility.[1] However, the successful outcome of reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions is critically dependent on the appropriate choice of solvent.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can overcome common hurdles and optimize your reaction conditions.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding solvent selection for reactions with this compound.
Q1: Why is my Suzuki-Miyaura reaction failing or giving low yields?
A1: Low yields in Suzuki-Miyaura couplings are frequently traced back to suboptimal solvent choice. Key factors to consider are:
-
Solubility: Ensure all reactants, particularly the this compound and the boronic acid/ester, are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility is a common cause of reaction failure.[2]
-
Polarity: The solvent's polarity plays a crucial role in stabilizing the palladium catalyst and reaction intermediates.[3][4] Aprotic polar solvents or mixtures with water are generally effective.[5] For instance, mixtures like DMF/water have been shown to be effective for Suzuki reactions of halopyridines.[6]
-
Water Content: A small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step.[7][8] However, excessive water can lead to unwanted side reactions, including hydrolysis of the boronic acid.
-
Degassing: Incomplete removal of dissolved oxygen can lead to the oxidation of the Pd(0) catalyst and promote homocoupling of the boronic acid, reducing the yield of the desired product.[9]
Q2: I'm observing significant side products in my Buchwald-Hartwig amination. Could the solvent be the cause?
A2: Yes, the solvent is a critical parameter in Buchwald-Hartwig aminations. Common issues leading to side products include:
-
Solvent Reactivity: Certain solvents can react with the palladium catalyst. For example, chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by coordinating to the palladium center.[2]
-
Anhydrous Conditions: The presence of water can deactivate the catalyst and lead to undesired side reactions. Therefore, anhydrous aprotic solvents are typically recommended for this transformation.[5]
-
Solvent Choice: Ethereal solvents (e.g., 1,4-dioxane, THF) and aromatic hydrocarbons (e.g., toluene) are commonly used.[2][10] The choice should be guided by the solubility of the specific amine and aryl halide.
Q3: In a nucleophilic aromatic substitution (SNAr) reaction, which halide is more likely to be displaced, bromine or fluorine?
A3: In SNAr reactions, the fluoride at the 4-position is generally more susceptible to nucleophilic attack than the bromide at the 3-position. This is due to the high electronegativity of fluorine, which strongly activates the carbon it is attached to for nucleophilic attack. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, and the C-F bond is more polarized, making the carbon more electrophilic.
Q4: How do I choose between a protic and an aprotic solvent for my reaction?
A4: The choice depends heavily on the reaction mechanism:
-
For Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig): Aprotic solvents are generally preferred. Polar aprotic solvents like DMF, dioxane, and THF can effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[3][11] Protic solvents can sometimes be used, often in combination with an aprotic solvent, but care must be taken to avoid catalyst deactivation or unwanted side reactions.[8]
-
For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents (e.g., DMSO, DMF) are typically the solvents of choice.[12] These solvents can solvate the cation of the nucleophile but do not strongly solvate the anion, thus increasing its nucleophilicity.[13] Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the reaction.[12][13]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting specific experimental issues related to solvent effects.
Guide 1: Optimizing Solvent Systems for Suzuki-Miyaura Cross-Coupling
Issue: Low yield, incomplete conversion, or significant formation of homocoupled byproducts in the Suzuki-Miyaura reaction of this compound.
Causality Analysis Workflow
Caption: Troubleshooting Suzuki-Miyaura Reactions.
Step-by-Step Troubleshooting Protocol
-
Verify Reactant Solubility:
-
Observation: Starting materials are not fully dissolved at the reaction temperature.
-
Explanation: The reaction rate is limited by the concentration of dissolved reactants.
-
Solution:
-
Perform small-scale solubility tests with this compound and your specific boronic acid derivative in various solvents (e.g., 1,4-dioxane, toluene, DMF, and mixtures with water).
-
Select a solvent or co-solvent system that provides good solubility for all components at the intended reaction temperature. A common starting point is a mixture of an aprotic polar solvent and water.[5]
-
-
-
Optimize Solvent Polarity and Water Content:
-
Observation: The reaction is sluggish despite good solubility.
-
Explanation: Solvent polarity influences the stability of charged palladium species in the catalytic cycle.[3][4] Water can also facilitate the crucial transmetalation step.[7][8]
-
Solution:
-
If using a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent such as 1,4-dioxane or DMF.
-
If using an anhydrous solvent, systematically screen the addition of small amounts of water (e.g., 5-10% v/v). Studies on similar halopyridines have shown that solvent mixtures like DMF/H₂O (1:1) can be effective.[6]
-
-
-
Address Homocoupling Byproducts:
-
Observation: Significant formation of the boronic acid homocoupling product is detected by LC-MS or GC-MS.
-
Explanation: This is often a result of dissolved oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), a species that can promote homocoupling.[9]
-
Solution:
-
Ensure your solvent is thoroughly degassed before use. Employ at least three freeze-pump-thaw cycles for optimal oxygen removal.
-
Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.
-
-
Data Summary: Solvent Properties and Their Impact
| Solvent System | Dielectric Constant (Approx.) | Typical Observation | Recommendation |
| Toluene | 2.4 | Good for some systems, but may suffer from poor polarity. | Consider as a baseline; may require a co-solvent. |
| 1,4-Dioxane | 2.2 | Commonly used, often effective, but a suspected carcinogen. | A reliable choice, but consider greener alternatives like 2-MeTHF. |
| THF | 7.6 | Good general-purpose solvent. | Effective for many Suzuki couplings. |
| DMF / H₂O (e.g., 1:1) | High | Often gives good yields with halopyridines.[6] | A strong candidate for difficult couplings. |
| iPrOH / H₂O (e.g., 4:1) | Moderate | Can be effective under mild conditions.[8] | A greener alternative to consider. |
Guide 2: Troubleshooting Buchwald-Hartwig Amination
Issue: Low to no product formation, or catalyst deactivation in the Buchwald-Hartwig amination of this compound.
Decision-Making Workflow for Solvent Selection
Caption: Solvent Selection for Buchwald-Hartwig Amination.
Step-by-Step Troubleshooting Protocol
-
Evaluate Reactant Solubility and Solvent Choice:
-
Observation: The reaction mixture is heterogeneous, or the reaction fails to initiate.
-
Explanation: Insolubility is a primary reason for failed Buchwald-Hartwig reactions.[2] The amine's polarity is a key factor.[14]
-
Solution:
-
If using a standard nonpolar solvent like toluene, and your amine is polar, consider a more polar ethereal solvent like 1,4-dioxane or cyclopentyl methyl ether (CPME).
-
For particularly challenging cases, a mixture of solvents may be necessary to achieve homogeneity.
-
-
-
Eliminate Coordinating Solvents:
-
Observation: The reaction stalls or fails completely, even with good solubility.
-
Explanation: Solvents like acetonitrile, pyridine, and chlorinated solvents can coordinate to the palladium catalyst, inhibiting its activity.[2]
-
Solution:
-
Rigorously exclude these solvents from your reaction.
-
Ensure that starting materials are not recrystallized from or contaminated with these inhibitory solvents.
-
-
-
Ensure Anhydrous Conditions:
-
Observation: Inconsistent yields and formation of unidentified byproducts.
-
Explanation: Water can interfere with the catalytic cycle, particularly by reacting with the base or the palladium-amido complex. Anhydrous solvents are generally required.[5]
-
Solution:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry all glassware thoroughly and assemble the reaction under an inert atmosphere.
-
Use a strong, non-nucleophilic base that is compatible with anhydrous conditions, such as NaOt-Bu or LiHMDS.[1]
-
-
Guide 3: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Issue: Obtaining a mixture of products from the substitution of both fluorine and bromine, or experiencing a slow reaction rate.
Mechanistic Considerations and Solvent Impact
The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is paramount for the reaction to proceed efficiently.
-
Fluorine vs. Bromine Reactivity: The C4-F bond is more polarized and the fluorine atom is more electronegative than bromine. This makes the C4 position more electrophilic and susceptible to nucleophilic attack. The first step, the formation of the Meisenheimer complex, is typically rate-determining, and this step is faster at the more electron-deficient C4 position.
-
Role of the Solvent: Polar aprotic solvents (DMSO, DMF, NMP) are ideal for SNAr reactions.
-
They effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophilic anion itself. This "naked" anion is more reactive.[13]
-
They stabilize the charged Meisenheimer complex, lowering the activation energy of the reaction.
-
-
Protic Solvents (e.g., alcohols, water): These solvents should generally be avoided. They can form strong hydrogen bonds with the nucleophile, encapsulating it in a solvent shell and drastically reducing its nucleophilicity and reactivity.[12][13]
Troubleshooting Protocol
-
Slow Reaction Rate:
-
Observation: The reaction requires prolonged heating and gives low conversion.
-
Explanation: The solvent may not be sufficiently polar, or it may be a protic solvent that is deactivating the nucleophile.
-
Solution:
-
Switch from a less polar solvent (e.g., THF, toluene) to a highly polar aprotic solvent like DMSO or DMF.
-
Ensure the solvent is anhydrous, as water is a protic solvent that can hinder the reaction.
-
-
-
Lack of Selectivity (if observed):
-
Observation: Products resulting from the displacement of both fluorine and bromine are formed.
-
Explanation: While substitution at C4 is electronically favored, harsh reaction conditions (very high temperatures) might provide enough energy to overcome the higher activation barrier for substitution at C3.
-
Solution:
-
Optimize the temperature. Run the reaction at the lowest temperature that allows for a reasonable rate of conversion for the desired C4 substitution.
-
The choice of a highly polar aprotic solvent should enhance the intrinsic reactivity difference between the C4 and C3 positions, favoring the kinetically preferred C4 substitution.
-
-
III. General Laboratory Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
A representative protocol based on common practices for halopyridines.[5]
-
To a dry reaction vessel, add this compound (1.0 mmol, 1 eq.), the boronic acid or ester (1.2 mmol, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the chosen degassed solvent system (e.g., 1,4-dioxane/water, 5:1, 0.2 M).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
A representative protocol based on common practices.[1]
-
To a dry oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.2 M).
-
Add this compound (1.0 mmol, 1.0 eq.) and the amine coupling partner (1.2 mmol, 1.2 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. References
-
ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the solvent on the reaction progress of Suzuki-Miyaura reactions. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. Retrieved from [Link]
-
ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. Retrieved from [Link]
-
University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2025). Expanding GSK's Solvent Selection Guide – Embedding sustainability into solvent selection starting at Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
Reddit. (2017). Buchwald-Hartwig Amination Solvent Choice. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
eScholarship.org. (n.d.). Transition Metal Catalyzed Cross-Couplings in Water. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Retrieved from [Link]
-
University of York. (n.d.). Solvent Selection Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents). Retrieved from [Link]
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- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. reddit.com [reddit.com]
overcoming steric hindrance in 3-Bromo-4-fluoropyridin-2-amine reactions
Technical Support Center: 3-Bromo-4-fluoropyridin-2-amine
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sterically challenging building block. The inherent steric hindrance, arising from the adjacent amino and fluoro substituents flanking the bromine atom, often complicates standard cross-coupling protocols. This guide provides in-depth, question-and-answer-based troubleshooting to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura cross-coupling reaction with this compound is resulting in low to no yield. What are the primary causes and how can I fix it?
A1: This is the most common issue encountered with this substrate. The low reactivity is primarily due to two factors:
-
Steric Hindrance: The C2-amino and C4-fluoro groups create significant steric bulk around the C3-bromo position. This congestion impedes the approach of the palladium catalyst, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically unfavorable.[1][2]
-
Catalyst Inhibition: The pyridine nitrogen and the C2-amino group can act as coordinating ligands to the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes, effectively reducing the concentration of the active catalytic species.
Troubleshooting & Optimization Strategy:
To overcome these challenges, the catalytic system must be specifically tailored for sterically demanding substrates. Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) are often ineffective.
1. Catalyst & Ligand Selection is Critical: The key is to use a palladium precatalyst with a bulky, electron-rich phosphine ligand. These ligands promote the formation of a highly active, low-coordinate L₁Pd(0) species, which is necessary to engage the hindered C-Br bond.[3] They also create a wider "bite angle" that facilitates both oxidative addition and the final reductive elimination step.[2][4]
| Ligand Class | Recommended Ligands | Rationale & Key Features |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Gold Standard for Hindered Substrates. Extremely bulky and electron-rich, enhancing catalyst activity and stability.[5] Often provides the best results for challenging pyridine couplings. |
| Ferrocenyl Phosphines | tBuXPhos | Excellent for electron-rich and sterically hindered aryl chlorides and bromides. The ferrocene backbone provides unique steric and electronic properties. |
| PEPPSI™ Precatalysts | PEPPSI-IPr, PEPPSI-IPent | These are robust, air- and moisture-stable Pd(II) precatalysts that readily generate the active Pd(0)-NHC species in situ.[6] They are particularly effective for challenging cross-couplings. |
2. Optimize Base and Solvent Conditions: The choice of base and solvent significantly influences reaction outcomes by affecting catalyst activity and the stability of the boronic acid/ester coupling partner.[7]
-
Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or caesium carbonate (Cs₂CO₃) are excellent choices.[8][9] They are effective at promoting the transmetalation step without causing significant protodeboronation of the boronic acid partner, a common side reaction.[10][11]
-
Solvent: A high-boiling point aprotic solvent is necessary to drive the reaction to completion, allowing for temperatures between 90-120 °C. 1,4-Dioxane , Toluene , or CPME are highly recommended.[7][12] Ensure solvents are anhydrous and rigorously degassed to prevent catalyst oxidation and protodeboronation.[10]
Optimized Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate
This protocol provides a robust starting point for your experiments.
Step 1: Reagent Preparation
-
In a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
Step 2: Catalyst Addition
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 6 mol%). Add a portion of the degassed solvent to this vial and swirl gently.
-
Transfer the catalyst/ligand slurry to the main reaction flask.
Step 3: Reaction Execution
-
Add the remaining degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
Step 4: Monitoring and Work-up
-
Monitor the reaction progress by LC-MS or TLC. Reactions with hindered substrates may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.
Q2: I am attempting a Buchwald-Hartwig amination and facing similar issues of low conversion. How should I adapt my protocol?
A2: The same principles of steric hindrance and potential catalyst inhibition apply to C-N bond formation. The Buchwald-Hartwig amination is highly sensitive to the ligand, base, and solvent combination, especially with challenging substrates like 2-aminopyridines.[13][14]
Troubleshooting & Optimization Strategy:
1. Ligand Selection is Paramount: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential. Bidentate ligands like BINAP were early successes but modern, more sterically demanding monodentate ligands often provide superior results.[12][13]
| Ligand | Recommended Precatalyst | Rationale |
| tBuXPhos / G3 | tBuXPhos Pd G3 | A highly active and versatile catalyst system for C-N coupling. Effective for a wide range of amines and aryl halides.[15] |
| BrettPhos / G3 | BrettPhos Pd G3 | Particularly effective for coupling primary and secondary amines, even with hindered aryl chlorides and bromides. |
| Josiphos-type | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Ferrocene-based ligands have proven highly effective in challenging aminations. |
2. Base Selection: A strong, non-nucleophilic alkoxide base is typically required to deprotonate the amine coupling partner.
-
Sodium tert-butoxide (NaOtBu) is the most common and effective base for Buchwald-Hartwig reactions.[12]
-
Lithium bis(trimethylsilyl)amide (LHMDS) can be a useful alternative for particularly difficult couplings or when NaOtBu leads to side reactions.
3. Solvent Choice:
-
Toluene and 1,4-Dioxane are the most reliable solvents for these reactions.[12][15] They offer the necessary temperature range and are compatible with the strong bases used. Ensure the solvent is anhydrous and degassed.
Troubleshooting Workflow Diagram
If you encounter a low-yielding or stalled reaction, use this workflow to diagnose the problem systematically.
Caption: A decision-making flowchart for troubleshooting failed cross-coupling reactions.
Q3: Are there any alternative coupling strategies if Suzuki and Buchwald-Hartwig reactions continue to fail?
A3: Yes. If steric hindrance proves insurmountable for standard palladium-catalyzed methods, consider alternative bond-forming strategies.
-
Stille Coupling: This involves coupling with an organotin reagent. While organotins are toxic, the reaction can be less sensitive to steric hindrance and the electronic properties of the coupling partners.
-
Hiyama Coupling: This reaction uses organosilicon compounds and is activated by a fluoride source (e.g., TBAF). It offers a less toxic alternative to Stille coupling and can be effective for hindered substrates.[16]
-
C-H Activation: Direct C-H activation/arylation strategies are an emerging alternative. These methods bypass the need for pre-functionalized starting materials but often require specific directing groups and extensive optimization.[17][18][19]
For any of these alternatives, a thorough literature search for your specific substrate class is highly recommended, as catalyst systems and conditions can be unique.
References
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. National Institutes of Health.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- PEPPSI - Wikipedia. Wikipedia.
- Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. BenchChem.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Sci-Hub.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.
- Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Chemistry – An Asian Journal.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications.
- Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. BenchChem.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
- Effect of solvent on the Suzuki reaction a. ResearchGate.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PMC.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. BenchChem.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research.
Sources
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- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEPPSI - Wikipedia [en.wikipedia.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
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- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 17. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 18. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Workup & Troubleshooting for Reactions Involving 3-Bromo-4-fluoropyridin-2-amine
Welcome to the technical support center for 3-Bromo-4-fluoropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. My objective is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of the challenges you may encounter. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in the fundamental chemical properties of the molecule, to empower you to solve problems effectively and efficiently.
The unique arrangement of a basic amino group, a reactive bromine atom, and an electron-withdrawing fluorine on an electron-deficient pyridine core makes this reagent exceptionally useful, particularly in transition-metal-catalyzed cross-coupling reactions.[1][2] However, these same features can introduce specific challenges during reaction workup and purification. This guide will help you navigate them.
Section 1: FAQs - General Handling and Properties
Q1: What are the primary safety considerations when working with this compound?
Answer: Like many halogenated aromatic amines, this compound should be handled with appropriate care. Based on data for structurally similar compounds, it should be considered harmful if swallowed, in contact with skin, or inhaled.[3][4] It is also likely to cause skin and serious eye irritation, as well as potential respiratory irritation.[3][4][5]
Core Safety Protocol:
-
Engineering Controls: Always handle this solid reagent in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves (check for breakthrough times with your intended solvents), and chemical splash goggles.
-
Handling Solids: Avoid creating dust when weighing or transferring the material.
-
Disposal: Dispose of waste in a dedicated, labeled container for halogenated organic waste, following your institution's specific guidelines.
Q2: How does the solubility of this aminopyridine and its derivatives affect my choice of reaction and workup solvents?
Answer: The solubility is dictated by a balance between the polar, hydrogen-bond-donating amino group and the relatively nonpolar bromofluoro-pyridine core.
-
Starting Material: this compound itself has moderate polarity. It is soluble in polar aprotic solvents like Dioxane, THF, and DMF, which are common for cross-coupling reactions. It has lower solubility in nonpolar solvents like hexanes but is soluble in moderately polar solvents like ethyl acetate and dichloromethane (DCM), which are common for workups.
-
Derivatives: The solubility of your product will depend heavily on the group you introduce. For instance, coupling with a large, greasy alkyl or aryl group will significantly increase its solubility in nonpolar organic solvents.
-
Impact on Workup: The basicity of the 2-amino group and the pyridine nitrogen means the compound and its derivatives can be protonated and extracted into an acidic aqueous layer. This property is fundamental to purification via acid-base extraction.[6] However, it also means you can lose product to the aqueous phase if the pH is not carefully controlled.
Table 1: Solvent Selection Guide for Extraction
| Solvent | Density (g/mL) | Polarity Index | Typical Use & Rationale |
| Ethyl Acetate (EtOAc) | 0.902 | 4.4 | Top Layer. Good general-purpose solvent for extracting moderately polar products. Less prone to forming emulsions than DCM. |
| Dichloromethane (DCM) | 1.33 | 3.1 | Bottom Layer. Excellent solvent for a wide range of organic compounds. Can sometimes form stable emulsions. |
| Methyl tert-butyl ether (MTBE) | 0.740 | 2.5 | Top Layer. Less polar than EtOAc, good for extracting more nonpolar products. Low tendency to form peroxides compared to THF or diethyl ether. |
| Toluene | 0.867 | 2.4 | Top Layer. Used for extracting nonpolar products, especially after reactions run in toluene. |
Section 2: Troubleshooting Guide - Reaction Workup
This section addresses common issues encountered after the reaction is complete but before final purification.
Q3: I've quenched my reaction and now have a persistent emulsion that won't separate. How do I resolve this?
Answer: Emulsions are common when working with amines, which can act as surfactants, especially after a basic quench. The goal is to disrupt the stable droplets of one phase suspended in the other.
The Causality: The amino group on your molecule, along with other basic reagents, can create a stable interface between the organic and aqueous layers. Finely divided solids, such as inorganic salts or residual catalyst, can also stabilize emulsions at the interface (a Pickering emulsion).
Step-by-Step Resolution Protocol:
-
Patience First: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, separation is simply slow.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to "salt out" the organic components and destabilize the emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: If solids are visible at the interface, filter the entire mixture through a pad of Celite® or glass wool. This removes the solid particles that may be stabilizing the emulsion.
-
Change the Solvent: Add a small amount of a different organic solvent (e.g., a little ethyl acetate if you are using DCM) to change the overall properties of the organic phase.
-
Breakdown with Acid/Base: If the emulsion is stabilized by a basic species, a very careful, dropwise addition of dilute acid (e.g., 1M HCl) can sometimes break it, but be mindful of extracting your product into the aqueous layer. This is a last resort.
Q4: My product yield is low, and I suspect it's being lost in the aqueous washes. How can I prevent this?
Answer: This is a classic problem when working with basic compounds. The protonated form of your aminopyridine derivative is a salt and will be highly soluble in the aqueous layer.[6] This is especially problematic during washes with neutral or slightly acidic water.
The Causality: The pKa of the conjugate acid of a typical aminopyridine is in the range of 5-7. If the pH of your aqueous layer is below this value, a significant portion of your product will exist in its protonated, water-soluble form.
Workflow for Maximizing Recovery:
-
Ensure Basicity: Before extraction, ensure the aqueous layer is basic (pH > 9). Use a saturated solution of NaHCO₃ (milder) or Na₂CO₃ (stronger) for your initial quench and washes. Check the pH with litmus paper.
-
Back-Extraction: If you suspect product is in the aqueous layer, perform a "back-extraction." Combine all your aqueous washes, basify them further if necessary (e.g., with 1M NaOH to pH ~10-11), and then re-extract them 2-3 times with fresh organic solvent (e.g., EtOAc or DCM).
-
Minimize Aqueous Contact: Use the minimum volume of aqueous solution necessary for washing.
-
Use Brine: Always use brine for the final wash to remove dissolved water from the organic layer and reduce the solubility of your organic product in the aqueous phase.
Below is a workflow diagram illustrating a robust acid-base extraction strategy to isolate your basic product from potential acidic or neutral byproducts.
Caption: Workflow for isolating a basic product using acid-base extraction.
Section 3: Troubleshooting Guide - Purification
Q5: My product streaks severely during silica gel chromatography. How can I achieve sharp, well-defined bands?
Answer: Streaking (or tailing) of amines on silica gel is a very common issue.
The Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic aminopyridine product interacts strongly and sometimes irreversibly with these acidic sites via an acid-base interaction. This causes poor separation, broad peaks, and often, loss of material on the column.
Solutions for Clean Separation:
-
Basic Modifier in Eluent: The most common solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica by competing with your product.
-
Pre-treating the Silica: You can prepare a slurry of your silica gel in the eluent containing the basic modifier and let it sit for a few minutes before packing the column. This ensures the stationary phase is fully equilibrated and neutralized.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
-
"Dry Loading": Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This can lead to sharper bands than loading in solution.
Table 2: Common Basic Modifiers for Silica Gel Chromatography
| Modifier | Typical Concentration (v/v) | Eluent System | When to Use |
| Triethylamine (TEA) | 0.5 - 2% | Hexanes/EtOAc, DCM/MeOH | Most common choice. Volatile and effective for most amines. Start with 1%. |
| Ammonium Hydroxide (NH₄OH) | 0.5 - 1% | DCM/MeOH | Used for more polar amines when TEA is not effective. Add to the methanol portion of the eluent. |
| Pyridine | 0.5 - 2% | Hexanes/EtOAc | Less common, but can be effective. Use if your product has a similar structure. |
Section 4: Troubleshooting Guide - Reaction-Specific Issues
Q6: My Suzuki-Miyaura coupling reaction with this compound is very slow or fails completely. What's going wrong?
Answer: While the C-Br bond is primed for cross-coupling, the flanking 2-amino group can cause significant issues in palladium-catalyzed reactions.[7]
The Causality:
-
Catalyst Inhibition (Chelation): The most likely culprit is the formation of a stable 5-membered chelate ring between the pyridine nitrogen, the 2-amino group, and the palladium center after oxidative addition. This complex can be too stable to proceed to the next step in the catalytic cycle (transmetalation).[7]
-
Electron-Rich System: The strong electron-donating amino group increases electron density at the C-Br bond, which can slow down the rate-limiting oxidative addition step.[8][9]
-
Base/Water Issues: The choice of base and the presence of water can be critical. Some Suzuki couplings require a small amount of water to function, while others require strictly anhydrous conditions.[8]
Troubleshooting Logic for a Stalled Suzuki Coupling:
Sources
- 1. This compound | 1417407-29-4 | Benchchem [benchchem.com]
- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Halopyridines in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical agents.[1] The choice of coupling partners is critical to the success of this reaction, and among the vast array of available building blocks, halopyridines are of particular importance due to the prevalence of the pyridine motif in medicinal chemistry.[2]
This guide provides an in-depth, objective comparison of the reactivity of different halopyridines (fluoro-, chloro-, bromo-, and iodo-pyridines) in the Suzuki coupling reaction. We will delve into the underlying mechanistic principles that govern their reactivity, the influence of halogen position, and the practical considerations for choosing the optimal substrate and reaction conditions. This guide is intended to be a practical resource, supported by experimental data, to aid in the strategic design and successful execution of Suzuki coupling reactions involving halopyridines.
The Suzuki-Miyaura Coupling: A Brief Overview
First published by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3][4] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
The oxidative addition of the organic halide to the Pd(0) catalyst is often the rate-determining step of the reaction.[4] Consequently, the nature of the halide and its position on the pyridine ring have a profound impact on the overall reaction efficiency and yield.
The Halogen's Influence: A Reactivity Hierarchy
The reactivity of halopyridines in the Suzuki coupling generally follows the order of bond strength of the carbon-halogen (C-X) bond: C-I < C-Br < C-Cl < C-F. This translates to a reactivity trend of:
Iodo-pyridines > Bromo-pyridines > Chloro-pyridines > Fluoro-pyridines
This trend is a direct consequence of the decreasing ease of the oxidative addition step with increasing C-X bond strength.[4]
Iodopyridines: The Most Reactive Partners
Due to the relatively weak C-I bond, iodopyridines are the most reactive halopyridines in Suzuki couplings. They readily undergo oxidative addition to the palladium catalyst, often under mild conditions and with a wide range of boronic acids. This high reactivity makes them ideal substrates when mild conditions are required or when coupling with less reactive boronic acids.
Bromopyridines: The Reliable Workhorse
Bromopyridines represent a good balance between reactivity and stability. They are generally less expensive and more readily available than their iodo- counterparts, while still exhibiting good reactivity in Suzuki couplings. The C-Br bond is readily cleaved by many palladium catalyst systems, making bromopyridines a reliable and widely used choice for a broad range of applications.
Chloropyridines: The Challenging yet Economical Choice
Chloropyridines are attractive substrates from an economic standpoint due to their low cost and wide commercial availability. However, the strong C-Cl bond makes the oxidative addition step significantly more challenging.[6] Successful Suzuki coupling of chloropyridines often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), along with higher reaction temperatures and longer reaction times.[3][6]
Fluoropyridines: The Unreactive Spectator (Typically)
The carbon-fluorine bond is the strongest single bond to carbon, making fluoropyridines generally unreactive as electrophilic partners in traditional Suzuki coupling reactions.[7] Under standard conditions, the C-F bond remains intact. This inertness, however, can be strategically exploited. A fluoropyridine bearing a boronic acid moiety will selectively act as the nucleophilic partner, with the C-F bond serving as a stable substituent.[7] In specialized cases, C-F bond activation can be achieved using highly reactive catalysts and specific reaction conditions, but this is not a routine application of the Suzuki coupling.[8]
Positional Isomers: The Impact of Halogen Placement
The position of the halogen on the pyridine ring also significantly influences reactivity. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, plays a crucial role.
A study investigating the Suzuki-Miyaura coupling of chloro-, bromo-, and iodo-pyridines with an L-aspartic acid derivative found the following reactivity order based on the halogen's position: 3- > 2- ≈ 4- .[9] This suggests that the 3-position is the most reactive, followed by the 2- and 4-positions, which have comparable reactivity. This can be attributed to a combination of electronic and steric factors. While the 2- and 4-positions are more electron-deficient, which should favor oxidative addition, they are also more sterically hindered, which can impede the approach of the bulky palladium catalyst. The 3-position offers a good balance of electronic activation and steric accessibility.
Substituent Effects: Fine-Tuning Reactivity
The presence of other substituents on the pyridine ring can further modulate the reactivity of the halopyridine. Electron-withdrawing groups generally increase the rate of oxidative addition by making the carbon atom attached to the halogen more electrophilic. Conversely, electron-donating groups can decrease the reactivity. These effects are generally more pronounced when the substituent is ortho or para to the halogen.
Comparative Experimental Data
The following tables summarize experimental data from various sources to provide a quantitative comparison of the reactivity of different halopyridines in Suzuki coupling reactions. It is important to note that direct comparisons under identical conditions are not always available in the literature, so these tables are a compilation of representative examples.
| Halopyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2 / Benzimidazolium salt | K2CO3 | DMF/H2O | 120 (MW) | 0.17 | 70.0 | [6] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)2 / Benzimidazolium salt | K2CO3 | DMF/H2O | 120 (MW) | 0.17 | 85.0 | [6] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2 / Benzimidazolium salt | K2CO3 | DMF/H2O | 120 (MW) | 0.17 | 45.0 | [6] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)2 / Benzimidazolium salt | K2CO3 | DMF/H2O | 120 (MW) | 0.17 | 65.0 | [6] |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Propylene Carbonate/H2O | 130 | 1 | 95 | [10] |
| 3-Iodopyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Propylene Carbonate/H2O | 130 | 1 | 98 | [10] |
MW denotes microwave irradiation.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) or a suitable phosphine ligand
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and the chosen ligand (e.g., IPr·HCl, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction flask.
-
Catalyst Addition: Add the pre-weighed catalyst and ligand to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-phenylpyridine.
Visualizing the Catalytic Cycle and Reactivity Factors
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and key factors influencing the reactivity of halopyridines.
Conclusion
The choice of halopyridine for a Suzuki-Miyaura coupling reaction is a critical decision that significantly impacts the reaction's success. While iodopyridines offer the highest reactivity, their cost and availability may be limiting. Bromopyridines provide a reliable and versatile option for a wide range of applications. The economic advantage of chloropyridines is tempered by their lower reactivity, necessitating more specialized and robust catalytic systems. Fluoropyridines, for the most part, act as unreactive spectators, a property that can be leveraged in strategic synthetic design. Understanding the interplay between the halogen's identity, its position on the pyridine ring, and the reaction conditions is paramount for the efficient and successful synthesis of valuable pyridine-containing molecules in pharmaceutical and materials science research.
References
- Yılmaz, Ü., Deniz, S., & Küçükbay, H. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3549-3562.
- Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 635-643.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. BenchChem.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Biffis, A., Zecca, M., & Basato, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube Video].
- BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic acid in Suzuki Coupling Reactions. BenchChem.
- Cooper, A. K., Greaves, M. E., Donohoe, W., Burton, P. M., Ronson, T. O., Kennedy, A. R., & Nelson, D. J. (2021). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(40), 13448-13455.
- Braun, T., et al. (2017).
- Usuki, Y., Nakano, M., & Arisawa, M. (2011).
- Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism.
- Cerna, I., Cikotiene, I., & Beresnevicius, Z. J. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Chemistry of Heterocyclic Compounds, 46(5), 583-590.
- Johansson, H., & Stawinski, J. (2009). Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction. Green Chemistry, 11(10), 1577-1581.
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- 8. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of 3-Bromo-4-fluoropyridin-2-amine: A Versatile Building Block in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of synthetic methodologies is paramount to the efficient construction of complex molecular architectures. 3-Bromo-4-fluoropyridin-2-amine has emerged as a highly versatile building block, offering multiple reaction handles for diversification. Understanding the kinetic profile of its reactive sites is crucial for optimizing reaction conditions, predicting outcomes, and developing robust synthetic routes. This guide provides an in-depth comparative analysis of the reaction kinetics for three key transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
The inherent electronic properties of the substituted pyridine ring, featuring an electron-donating amino group and electron-withdrawing halogen substituents, create a nuanced reactivity landscape. The primary sites for transformation are the C-Br bond at the 3-position and the C-F bond at the 4-position. This guide will dissect the kinetic preferences for each reaction type, providing both theoretical rationale and supporting experimental frameworks.
The Competitive Landscape: Suzuki-Miyaura, Buchwald-Hartwig, and Nucleophilic Aromatic Substitution
This compound presents a fascinating case study in selectivity. The C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, making it the primary target for Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] Conversely, the high electronegativity of fluorine often renders the C-F bond more susceptible to nucleophilic aromatic substitution, particularly given the activating effect of the pyridine nitrogen.[2][3]
This guide will explore the kinetic parameters that govern the competition between these pathways, offering insights into how reaction conditions can be tailored to favor a desired outcome.
Comparative Kinetic Analysis: A Data-Driven Approach
Suzuki-Miyaura Coupling: Targeting the C-Br Bond
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. In the case of this compound, the reaction is expected to proceed selectively at the C-Br bond.[1]
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product.[1][4] The rate of oxidative addition is a key determinant of the overall reaction rate and is generally faster for C-Br bonds than for C-F bonds in palladium catalysis.[5]
Expected Kinetic Profile: The reaction is anticipated to follow second-order kinetics, being first order in both the aryl bromide and the palladium catalyst. The rate will also be influenced by the choice of ligand, base, and solvent.
Table 1: Representative Kinetic Data for Suzuki-Miyaura Coupling of Bromopyridines
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Data to be generated | [6] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Qualitative data available | |
| This compound | Phenylboronic acid | To be determined | To be determined | To be determined | To be generated |
Note: Specific rate constants for this compound are not available and would need to be determined experimentally.
Buchwald-Hartwig Amination: Another Avenue for C-N Bond Formation
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed reaction that is expected to be highly selective for the C-Br bond of this compound.[1][7]
Mechanistic Considerations: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[7][8] The choice of ligand is critical in this reaction, influencing both the rate and the scope of compatible amines.[9]
Expected Kinetic Profile: The reaction kinetics are often complex and can be influenced by the catalyst resting state. However, under many conditions, the reaction exhibits second-order kinetics, being first order in the aryl bromide and first order in the palladium catalyst.
Table 2: Comparative Reaction Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromopyridines | Volatile amines | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | Good to Excellent | |
| (Hetero)aryl Chlorides | Morpholine | [Pd(cinnamyl)Cl]₂ / MorDalPhos | NaOBu-t / KOH | H₂O | 110 | 68 | [10] |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | To be generated |
Note: Kinetic data for this compound would need to be generated experimentally.
Nucleophilic Aromatic Substitution (SNAr): A Focus on the C-F Bond
Nucleophilic aromatic substitution offers a distinct pathway for functionalization, typically targeting the most electron-deficient position with a good leaving group. In this compound, the C-F bond is the likely site of attack due to the high electronegativity of fluorine and the activating effect of the pyridine nitrogen.[2]
Mechanistic Considerations: The SNAr mechanism generally proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer intermediate.[11] The rate-determining step is typically the initial nucleophilic attack. The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of that seen in SN2 reactions.[11] However, the specific reaction conditions and substrate can influence this trend.[2][3]
Expected Kinetic Profile: The reaction is expected to follow second-order kinetics, being first order in the substrate and first order in the nucleophile.
Table 3: Kinetic Data for SNAr Reactions of Substituted Pyridines
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| 2-Fluoro-N-methylpyridinium | Piperidine | Methanol | ~1 x 10⁻³ | [2] |
| 2-Bromo-N-methylpyridinium | Piperidine | Methanol | ~1 x 10⁻³ | [2] |
| 2-Methoxy-3-nitropyridine | Morpholine | Aqueous | 1.15 x 10⁻² | [12][13] |
| This compound | To be determined | To be determined | To be generated |
Note: The data for N-methylpyridinium ions shows similar reactivity for fluoro and bromo leaving groups under those specific conditions, highlighting that the "element effect" is not always straightforward.[2][3] Direct kinetic data for this compound is needed for a definitive comparison.
Experimental Protocols for Kinetic Analysis
To generate the comparative data required for a definitive analysis, a series of kinetic experiments should be performed. The following protocols outline a robust methodology for studying the kinetics of each reaction type.
General Considerations for Kinetic Studies
-
Reaction Monitoring: The progress of the reactions can be monitored by taking aliquots at specific time intervals and quenching the reaction. The concentration of reactants and products can then be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC)[14][15][16][17], Gas Chromatography-Mass Spectrometry (GC-MS)[18][19][20][21], or Nuclear Magnetic Resonance (NMR) spectroscopy.[22][23]
-
Initial Rates Method: To determine the reaction order, the method of initial rates can be employed, where the initial rate of the reaction is measured at different initial concentrations of the reactants.
-
Temperature Control: All kinetic experiments must be conducted in a thermostated reactor to ensure accurate and reproducible results.
Protocol for Suzuki-Miyaura Coupling Kinetic Study
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (for chromatography)
Procedure:
-
To a thermostated reaction vessel, add this compound, phenylboronic acid, base, and solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the palladium catalyst to initiate the reaction (t=0).
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it with a suitable solvent.
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the starting material and product.
-
Plot the concentration of the product versus time and determine the initial rate of the reaction.
-
Repeat the experiment with varying initial concentrations of the reactants and catalyst to determine the reaction order and rate constant.
Protocol for Buchwald-Hartwig Amination Kinetic Study
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene)
-
Internal standard
Procedure:
-
In a glovebox, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine and this compound.
-
Place the vessel in a pre-heated oil bath to start the reaction (t=0).
-
Follow the reaction monitoring and data analysis steps outlined in the Suzuki-Miyaura protocol.
Protocol for Nucleophilic Aromatic Substitution (SNAr) Kinetic Study
Materials:
-
This compound
-
Nucleophile (e.g., Sodium methoxide)
-
Solvent (e.g., Methanol)
-
Internal standard
Procedure:
-
Prepare a solution of this compound in the chosen solvent in a thermostated reaction vessel.
-
Prepare a separate solution of the nucleophile in the same solvent.
-
Allow both solutions to reach the desired reaction temperature.
-
Add the nucleophile solution to the substrate solution to initiate the reaction (t=0).
-
Follow the reaction monitoring and data analysis steps as described in the previous protocols.
Visualization of Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and a general workflow for kinetic analysis.
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A Researcher's Guide to 3-Bromo-4-fluoropyridin-2-amine: A Cost-Benefit Analysis in Synthetic Chemistry
For the discerning researcher in drug discovery and materials science, the selection of a building block is a critical decision, balancing synthetic versatility against economic and practical constraints. 3-Bromo-4-fluoropyridin-2-amine, a trifunctionalized heterocyclic compound, has emerged as a valuable intermediate.[1] This guide offers an in-depth cost-benefit analysis of its application, comparing it with viable alternatives and providing the technical data necessary for informed strategic planning in complex synthesis projects.
The Strategic Value of this compound
The utility of this compound (CAS No: 1417407-29-4) lies in the distinct reactivity of its three functional groups strategically positioned on the pyridine ring.[1]
-
The Bromine Handle (C3): The bromine atom at the 3-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[1]
-
The Fluorine Modulator (C4): The fluorine atom at the 4-position significantly alters the electronic properties of the pyridine ring.[1] Its high electronegativity can enhance metabolic stability and binding affinity to biological targets, a highly desirable feature in pharmaceutical development.[1]
-
The Amino Director (C2): The 2-amino group acts as a powerful directing group and a nucleophilic site. It can influence the regioselectivity of subsequent reactions and serves as a point for further derivatization or as a key pharmacophoric element. In palladium-catalyzed reactions, its proximity to the C3-Br bond can present challenges like catalyst inhibition via chelation, but also opportunities for designing unique transformations.[2]
This unique combination makes it a powerful scaffold for building libraries of complex molecules for screening in drug discovery and materials science.[1]
Cost and Performance: A Comparative Analysis
The primary drawback of a highly functionalized, specialized reagent is often its cost. A rational assessment requires comparing its price against its performance and the cost of alternative synthetic routes.
Table 1: Cost Comparison of Key Pyridine Building Blocks
| Compound | CAS Number | Supplier Example | Purity | Price (USD/g) |
| This compound | 1417407-29-4 | BLDpharm[3][4] | 95% | ~$150 - $250 |
| 3-Bromo-2-aminopyridine | 13534-99-1 | Sigma-Aldrich | 97% | ~$10 - $20 |
| 4-Fluoro-2-aminopyridine | 21477-74-9 | Sigma-Aldrich | 97% | ~$30 - $50 |
| 3-Bromo-2-chloropyridine | 52200-48-3 | Sigma-Aldrich | 97% | ~$8 - $15 |
Note: Prices are estimates based on publicly available catalog data (2024) for research quantities and are subject to change. Bulk pricing may differ significantly.
The data clearly shows that this compound is significantly more expensive than simpler substituted pyridines. The justification for this cost must come from its performance benefits, such as improved yields, reduced step count, or access to chemical space that is difficult to reach otherwise.
Performance Considerations:
The key benefit of using this compound is synthetic convergence. A multi-step synthesis to install the three functional groups sequentially from a simpler pyridine can be time-consuming and result in a lower overall yield.
-
Alternative Route 1 (Bromination of 4-Fluoro-2-aminopyridine): While seemingly straightforward, the direct bromination of 4-fluoro-2-aminopyridine requires careful control of regioselectivity to obtain the desired 3-bromo isomer.
-
Alternative Route 2 (Functionalization of 3-Bromo-2-chloropyridine): This common precursor allows for selective cross-coupling at the more reactive C3-Br position, followed by amination at the C2-Cl position.[5] However, this adds a step to the synthesis compared to starting with the pre-functionalized amine.
The decision hinges on a trade-off: the higher upfront cost of this compound versus the cumulative cost of reagents, solvents, and labor for a longer synthetic sequence with potentially lower overall yield.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura coupling reaction, a cornerstone application for this substrate. The causality behind each step is explained to ensure reproducibility and understanding.
Reaction: Synthesis of 3-(4-methoxyphenyl)-4-fluoropyridin-2-amine.
Materials:
-
This compound (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Water
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask, add this compound (191 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Rationale: Drying the glassware is critical to prevent moisture from hydrolyzing the boronic acid and interfering with the catalytic cycle. Sodium carbonate is the base required for the transmetalation step.
-
-
Catalyst Addition: Under a positive pressure of an inert gas (Argon or Nitrogen), add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol).
-
Rationale: The palladium catalyst is air-sensitive. Performing this step under an inert atmosphere prevents oxidative degradation of the catalyst, which would halt the reaction.
-
-
Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the mixture thoroughly by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Rationale: The solvent system facilitates the dissolution of both organic and inorganic reagents. Degassing is arguably the most critical step; dissolved oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation and poor yields.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Rationale: The aqueous work-up removes the inorganic base and boronic acid byproducts. Brine helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
-
Rationale: This final step removes any remaining impurities and the catalyst residues, providing the pure coupled product.
-
Visualization of Synthetic Workflow
The following diagram illustrates the generalized workflow for the Suzuki-Miyaura coupling protocol described above.
Sources
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Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 3-Bromo-4-fluoropyridin-2-amine
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 3-bromo-4-fluoropyridin-2-amine scaffold is a valuable starting material, offering multiple reaction handles for diversification. However, reliance on a single building block can be limiting. This guide provides an in-depth technical comparison of viable alternatives to this compound, offering insights into their synthesis, reactivity, and strategic applications, supported by experimental data and established chemical principles.
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with the diverse substitution patterns achievable on the pyridine ring, makes it a cornerstone for library synthesis and lead optimization. This compound, in particular, offers three distinct points for modification: the 2-amino group, the 3-bromo position for cross-coupling reactions, and the 4-fluoro position for nucleophilic aromatic substitution (SNAr). This guide explores alternative building blocks that offer a different balance of reactivity and synthetic utility.
Alternative Building Blocks: A Comparative Analysis
We will focus on four key classes of alternatives, evaluating their performance in common synthetic transformations.
Halogen Analogs: Modulating Reactivity in Cross-Coupling and SNAr
The most direct alternatives to the bromo- derivative are its chloro- and iodo- counterparts. The choice of halogen significantly impacts the reactivity profile, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
-
3-Chloro-4-fluoropyridin-2-amine: This analog offers increased stability and lower cost compared to the bromo- derivative. However, the stronger C-Cl bond generally results in lower reactivity in palladium-catalyzed cross-coupling reactions, often requiring more forcing conditions or specialized catalyst systems.[3][4]
-
3-Iodo-4-fluoropyridin-2-amine: As the most reactive of the common halogens in oxidative addition to palladium(0), the iodo- analog is an excellent choice for challenging Suzuki, Buchwald-Hartwig, and Sonogashira couplings, often proceeding under milder conditions and with lower catalyst loadings.[3][4] Its higher cost and potentially lower stability are key considerations.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5] This trend is a direct consequence of the carbon-halogen bond dissociation energy, which is lowest for the C-I bond and highest for the C-Cl bond.
| Alternative | Relative Reactivity in Suzuki/Buchwald-Hartwig | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Intermediate | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), various bases (e.g., Na₂CO₃, K₂CO₃) | Good balance of reactivity and stability | May require optimization for challenging substrates |
| 3-Chloro-4-fluoropyridin-2-amine | Lower | More active catalysts (e.g., with Buchwald ligands like XPhos, SPhos), stronger bases (e.g., K₃PO₄, Cs₂CO₃), higher temperatures | Lower cost, higher stability | Less reactive, may require more specialized and expensive catalysts |
| 3-Iodo-4-fluoropyridin-2-amine | Higher | Milder conditions, lower catalyst loadings, broader substrate scope | High reactivity, suitable for difficult couplings | Higher cost, potentially lower stability |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the reactivity order of halogens is often reversed (F > Cl > Br > I), as the rate-determining step is typically the nucleophilic attack on the electron-deficient aromatic ring, which is facilitated by a more electronegative halogen.[6] However, the leaving group ability also plays a role. In the case of 3-halo-4-fluoropyridin-2-amines, the 4-fluoro substituent is the primary site for SNAr. The halogen at the 3-position has a more subtle electronic influence.
| Alternative | Influence on SNAr at C4-F | Considerations |
| This compound | Electron-withdrawing, activates the ring | Good balance of activation and leaving group potential |
| 3-Chloro-4-fluoropyridin-2-amine | More electron-withdrawing than Br, stronger activation | May lead to faster SNAr at the C4 position |
| 3-Iodo-4-fluoropyridin-2-amine | Less electron-withdrawing than Br and Cl, weaker activation | May result in slower SNAr at the C4 position |
Trifluoromethyl Analogs: Enhancing Metabolic Stability and Lipophilicity
Replacing the bromine atom with a trifluoromethyl (CF₃) group offers a significant shift in the physicochemical properties of the resulting molecules. The CF₃ group is a strong electron-withdrawing group and is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[7]
-
3-(Trifluoromethyl)-4-fluoropyridin-2-amine: This building block is ideal for late-stage functionalization when a metabolically robust, electron-deficient pyridine ring is desired. The CF₃ group strongly activates the ring towards nucleophilic attack at the 4-position.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-4-fluoropyridin-2-amine
The synthesis of this analog can be achieved from this compound via a copper-catalyzed trifluoromethylation reaction.
-
To a sealed tube, add this compound (1.0 eq), a trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane, TMSCF₃), a copper(I) salt (e.g., CuI, 10-20 mol%), and a suitable ligand (e.g., 1,10-phenanthroline).
-
Add a polar aprotic solvent such as DMF or NMP.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with aqueous ammonia and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Boronic Acid and Ester Derivatives: Direct Access to Biaryl Scaffolds
For synthetic routes where the 3-position is intended for direct arylation, a boronic acid or a more stable boronic ester derivative can be a highly efficient alternative. These compounds are ready-to-use partners in Suzuki-Miyaura couplings, avoiding the need for an in-situ borylation step.
-
(4-Fluoro-2-aminopyridin-3-yl)boronic acid and its esters (e.g., pinacol ester): These building blocks offer a streamlined approach to the synthesis of 3-aryl-4-fluoropyridin-2-amines. Boronic esters are generally more stable and easier to handle than the corresponding boronic acids.[8]
Logical Relationship: Building Block Choice and Synthetic Strategy
Caption: Strategic choice between halogenated and boronic acid-based building blocks for C3-arylation.
Practical Considerations: Solubility and Stability
While reactivity is a primary concern, the physical properties of building blocks are crucial for practical laboratory work.
| Alternative | General Solubility Profile | Stability Considerations |
| This compound | Moderately soluble in common organic solvents (DCM, THF, EtOAc) | Generally stable under standard laboratory conditions |
| 3-Chloro-4-fluoropyridin-2-amine | Similar to the bromo analog | Generally more stable than the bromo and iodo analogs |
| 3-Iodo-4-fluoropyridin-2-amine | Similar to the bromo analog | Can be less stable, particularly to light and over long-term storage |
| 3-(Trifluoromethyl)-4-fluoropyridin-2-amine | Good solubility in a range of organic solvents | Generally very stable |
| (4-Fluoro-2-aminopyridin-3-yl)boronic acid | More polar, may require more polar solvent systems | Boronic acids can be prone to dehydration to form boroxines; esters are more stable |
Conclusion
The selection of an appropriate building block is a strategic decision that can significantly impact the efficiency and success of a synthetic route. While this compound remains a versatile and widely used starting material, a thorough understanding of its alternatives can unlock new synthetic possibilities. For challenging cross-coupling reactions, the iodo-analog offers enhanced reactivity. For cost-effective, large-scale synthesis where reactivity is less critical, the chloro-derivative is a viable option. When metabolic stability and altered electronics are desired, the trifluoromethyl-substituted analog is an excellent choice. Finally, for direct and efficient arylation, the boronic acid and its esters provide a streamlined pathway. By carefully considering the specific requirements of the target molecule and the overall synthetic strategy, researchers can choose the optimal building block to accelerate their drug discovery and development efforts.
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Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2008). Distinctive Electronic Effects on the Rate-Determining Step of the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Halides. Journal of the American Chemical Society, 130(44), 14521–14532. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Ji, L., & Wang, J. (2018). Recent advances in the synthesis of trifluoromethylated pyridines. Tetrahedron Letters, 59(1), 1-13. [Link]
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Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). The SPhos ligand in palladium-catalysed cross-coupling reactions: a user's guide. Chemical Society Reviews, 43(1), 412-443. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
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Smith, A. B., III, & Atasoylu, O. (2010). The continuing saga of the Suzuki–Miyaura cross-coupling reaction. Nature Chemistry, 2(12), 987-989. [Link]
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Yin, J., & Buchwald, S. L. (2002). A general and practical method for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
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Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic letters, 9(10), 1821-1824. [Link]
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Terrett, N. K. (2014). The impact of fluorine in drug discovery. Drug Discovery Today: Technologies, 13, 49-55. [Link]
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Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. [Link]
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NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9, 2005. [Link]
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Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. [Link]
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Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC. [Link]
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Synthesis and Crystal Structure of 4‐Amino‐3‐fluorophenylboronic Acid. Sci-Hub. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-fluoropyridin-2-amine
Introduction: 3-Bromo-4-fluoropyridin-2-amine is a highly functionalized heterocyclic compound, serving as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its unique substitution pattern, featuring bromine, fluorine, and amine groups, allows for diverse chemical modifications. However, these same reactive sites necessitate a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Part 1: Hazard Profile and Chemical Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This initial assessment dictates the necessary precautions, from personal protective equipment to the final disposal pathway.
1.1 Toxicological and Hazard Summary While specific toxicological data for this compound is not extensively published, data from structurally similar compounds, such as 3-Amino-2-bromo-5-fluoropyridine, provides a strong basis for hazard assessment. The compound should be treated as hazardous.[2]
-
Acute Effects: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[2]
-
Chemical Stability: Stable under normal laboratory conditions.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[2]
1.2 Chemical and Physical Properties A summary of the key identifiers for this compound is provided below.
| Property | Value |
| CAS Number | 1417407-29-4[1][3] |
| Molecular Formula | C₅H₄BrFN₂ |
| Appearance | Typically a solid powder |
| Classification | Halogenated Organic Compound |
Part 2: Regulatory Framework and Waste Classification
Proper disposal is not merely a matter of laboratory best practice; it is a legal requirement. The chemical structure of this compound places it into a specific, regulated waste category.
The Causality of Classification: The presence of carbon-halogen bonds (C-Br and C-F) definitively classifies this compound as a halogenated organic waste .[4] According to EPA and local regulations, halogenated and non-halogenated organic wastes must never be mixed. This is because the downstream treatment processes differ significantly; halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HBr and HF) produced during combustion.[5] Mixing waste streams can inhibit proper treatment, lead to regulatory fines, and pose a significant environmental hazard.
All handling and disposal activities must comply with OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[6][7][8][9]
Part 3: Safety Protocols: PPE and Engineering Controls
Exposure minimization is the guiding principle of laboratory safety. A combination of personal protective equipment (PPE) and engineering controls is required.
| Protection Type | Specific Recommendations | Rationale |
| Engineering Controls | All handling and transfer of waste must be conducted within a certified chemical fume hood. | A fume hood is the primary line of defense, capturing potentially harmful vapors and dust at the source to prevent inhalation.[10] |
| Eye/Face Protection | Wear safety glasses with side shields or tightly fitting safety goggles conforming to NIOSH or EN166 standards. | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[2] |
| Skin Protection | Wear chemically resistant nitrile gloves. A disposable lab coat must be worn to protect personal clothing. | Prevents direct skin contact, as the compound is a known skin irritant. Contaminated clothing should be removed and decontaminated before reuse.[2] |
| Respiratory Protection | Generally not required when working in a functional fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. | Ensures protection against inhalation of dust or vapors, which may cause respiratory irritation.[9] |
Part 4: Step-by-Step Disposal Workflow
This protocol provides a direct, procedural guide for the safe segregation and disposal of this compound waste.
4.1. Waste Segregation and Container Selection
-
Obtain the Correct Waste Container: Procure a dedicated hazardous waste container designated for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. These containers are typically provided by your institution's Environmental Health & Safety (EHS) department and must be in good condition with a secure, threaded cap.[11]
-
Verify Compatibility: Ensure the container material (e.g., HDPE) is compatible with the chemical waste.
-
Critical Segregation: Under no circumstances should this waste be mixed with non-halogenated organic waste, aqueous waste, or common trash.[4]
4.2. Labeling the Waste Container Proper labeling is a critical, self-validating step that ensures safety and compliance throughout the waste's lifecycle.
-
Timing: Label the container before adding any waste.[11]
-
Required Information: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.
-
An accurate estimate of the quantity.
-
The "Accumulation Start Date" (the date the first drop of waste is added).
-
The Principal Investigator's name and lab location.
-
4.3. Waste Transfer and Storage
-
Perform Transfer in Fume Hood: Place the labeled, open waste container in a chemical fume hood.
-
Transfer Waste: Carefully transfer the this compound waste (e.g., residual powder, contaminated weigh paper, or solutions) into the designated container. Use a funnel for liquids if necessary to prevent spills.
-
Secure Container: Immediately and securely close the container cap. The container must remain closed at all times except when actively adding waste.[11]
-
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, provide secondary containment to capture potential leaks, and be located away from incompatible materials like strong oxidizing agents.[2]
4.4. Final Disposal
-
Arrange Pickup: Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste manifest or pickup request forms provided by EHS.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Logical flow from hazard assessment to final EHS handover.
Part 5: Emergency Procedures for Spills and Exposure
In the event of an accident, a swift and correct response is critical to minimizing harm.
5.1. Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or vapours are significant.
-
Control Ignition Sources: If applicable, remove any nearby ignition sources.
-
Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution and water.[12]
-
Dispose: Label the spill cleanup waste as "Hazardous Waste: this compound (Spill Debris)" and dispose of it according to the protocol in Part 4.
5.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
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Understanding the Importance of OSHA Compliance for Lab Safety Materials. Impactio. [Link]
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The Laboratory Standard. Office of Clinical and Research Safety. [Link]
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-
4-Bromo-2-fluoropyridine-3-carboxaldehyde SDS. ChemSrc. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
